molecular formula C16H22N2O3 B064031 1-Boc-4-(2-formylphenyl)piperazine CAS No. 174855-57-3

1-Boc-4-(2-formylphenyl)piperazine

Número de catálogo: B064031
Número CAS: 174855-57-3
Peso molecular: 290.36 g/mol
Clave InChI: FGJACYJASSSXNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Boc-4-(2-formylphenyl)piperazine is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJACYJASSSXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424614
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174855-57-3
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-Boc-4-(2-formylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 174855-57-3

This technical guide provides a comprehensive overview of 1-Boc-4-(2-formylphenyl)piperazine, a key intermediate in the synthesis of pharmaceutically active compounds, particularly melanocortin subtype-4 receptor (MC4R) agonists. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a solid organic compound.[1] Its key properties are summarized in the table below.

PropertyValue
CAS Number 174855-57-3
Molecular Formula C₁₆H₂₂N₂O₃[2]
Molecular Weight 290.36 g/mol [2]
Appearance Solid[1]
Melting Point 86-90 °C[1]
Purity ≥97%
SMILES CC(C)(C)OC(=O)N1CCN(CC1)c2ccccc2C=O
InChI 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3

Synthesis

A common synthetic route to this compound involves the nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and 1-Boc-piperazine.

Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 2-Fluorobenzaldehyde product This compound reactant1->product + reactant2 1-Boc-piperazine reactant2->product reagent1 Potassium Carbonate (K₂CO₃) reagent2 Dimethyl Sulfoxide (DMSO) reagent3 Heat (e.g., 130°C)

Caption: Synthetic scheme for this compound.
Experimental Protocol: General Procedure

This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions.

Materials:

  • 2-Fluorobenzaldehyde

  • 1-Boc-piperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of 1-Boc-piperazine in anhydrous DMSO, add 2-fluorobenzaldehyde and anhydrous potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 130°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: Targeting the Melanocortin-4 Receptor (MC4R)

This compound serves as a crucial building block in the synthesis of small molecule agonists for the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and plays a pivotal role in regulating energy homeostasis, food intake, and body weight.

Melanocortin-4 Receptor (MC4R) Signaling Pathway

Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that leads to a reduction in food intake and an increase in energy expenditure.

G cluster_membrane Cell Membrane MC4R MC4R Gs Gαs MC4R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates alphaMSH α-MSH (Agonist) alphaMSH->MC4R Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (promoting satiety and energy expenditure) CREB->Gene Regulates G cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis node1 Seed cells expressing MC4R in a multi-well plate node2 Incubate cells to allow for adherence and growth node1->node2 node3 Prepare serial dilutions of test compounds node2->node3 node4 Treat cells with test compounds and controls (e.g., α-MSH) node3->node4 node5 Incubate for a defined period to allow for receptor activation node4->node5 node6 Lyse cells to release intracellular contents node5->node6 node7 Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) node6->node7 node8 Generate dose-response curves node7->node8 node9 Calculate EC₅₀ values to determine compound potency node8->node9

References

1-Boc-4-(2-formylphenyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Boc-4-(2-formylphenyl)piperazine, a key intermediate in synthetic and medicinal chemistry. The document details its structural and physicochemical characteristics, spectroscopic data, and a representative synthesis protocol. Furthermore, it highlights its application in drug discovery, particularly as a precursor for melanocortin subtype-4 receptor (MC4R) agonists, and includes workflow visualizations to support research and development activities.

Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a solid, mono-protected piperazine derivative.[1][2] Its Boc-protecting group makes it an ideal synthon for regioselective functionalization at the unprotected secondary amine. The quantitative properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate[3]
Synonyms 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine, 2-(N-Boc-piperazin-1-yl)benzaldehyde[2]
CAS Number 174855-57-3[2]
Molecular Formula C₁₆H₂₂N₂O₃[3]
Molecular Weight 290.36 g/mol [2][3]
Appearance Solid[2]
Melting Point 86-90 °C[2]
Purity ≥97%[2]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O[3][4]
InChI 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3[3]
InChI Key FGJACYJASSSXNJ-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While detailed spectral data with peak assignments are not widely published, the availability of various spectroscopic analyses has been documented.

Table 2: Summary of Available Spectroscopic Data

TechniqueInstrumentDetailsReference
FT-IR Spectroscopy Bruker Tensor 27 FT-IRKBr pellet technique[3]
Raman Spectroscopy Bruker MultiRAM Stand Alone FT-Raman SpectrometerFT-Raman technique[3]
¹³C NMR Spectroscopy Not SpecifiedData available in spectral databases[3]
¹H NMR Spectroscopy Not SpecifiedWhile specific public data is unavailable, the expected spectrum would show signals for the tert-butyl protons, the piperazine ring methylene protons, and the aromatic and aldehyde protons.

Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound is typically achieved through the coupling of 1-Boc-piperazine with an ortho-halogenated benzaldehyde, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde. Two common methods for this C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Below is a representative protocol based on the principles of Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Materials:

  • 2-Fluorobenzaldehyde (1.0 equivalent)

  • 1-Boc-piperazine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-fluorobenzaldehyde, 1-Boc-piperazine, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using the following methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of pharmacologically active molecules. Its primary documented use is as a precursor in the development of agonists for the melanocortin subtype-4 receptor (MC4R) . The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, food intake, and body weight. As such, MC4R agonists are actively being investigated as potential therapeutics for obesity and other metabolic disorders.

The formyl group of this compound provides a reactive handle for further chemical transformations, such as reductive amination or condensation reactions, to build more complex molecular scaffolds targeting the MC4R.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Intermediate Product cluster_purification Purification & Analysis 1_Boc_piperazine 1-Boc-piperazine Coupling Buchwald-Hartwig Amination 1_Boc_piperazine->Coupling 2_Halobenzaldehyde 2-Halobenzaldehyde 2_Halobenzaldehyde->Coupling Target_Molecule This compound Coupling->Target_Molecule Crude Product Workup Aqueous Workup Target_Molecule->Workup Chromatography Column Chromatography Workup->Chromatography Analysis Spectroscopic Analysis (NMR, MS) Chromatography->Analysis Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Drug_Discovery_Pathway Start This compound Step1 Reductive Amination or Condensation Start->Step1 Step2 Further Functionalization & Scaffold Elaboration Step1->Step2 Step3 Boc Deprotection Step2->Step3 Step4 Final Compound Library Step3->Step4 Step5 Screening for MC4R Agonism Step4->Step5 End Lead Compound for Obesity Therapeutics Step5->End

Caption: Logical pathway for the use of this compound in MC4R agonist discovery.

Safety Information

Based on aggregated GHS data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Handle in a well-ventilated area or fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental ingestion or significant exposure, seek immediate medical attention.

References

An In-depth Technical Guide to 1-Boc-4-(2-formylphenyl)piperazine: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(2-formylphenyl)piperazine, a key intermediate in the synthesis of selective agonists for the melanocortin-4 receptor (MC4R). This document details the chemical structure, physicochemical properties, and a proposed synthetic route with a detailed experimental protocol. Furthermore, it presents the relevant biological context by outlining the MC4R signaling pathway, a critical regulator of energy homeostasis and appetite. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, also known by its IUPAC name tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a mono-protected piperazine derivative. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. The presence of a formyl group on the phenyl ring provides a reactive handle for further chemical modifications, making it a versatile building block in organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate[1]
CAS Number 174855-57-3[1]
Molecular Formula C₁₆H₂₂N₂O₃[1]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 290.36 g/mol [1]
Appearance Solid
Melting Point 86-90 °C
Purity Typically ≥97%

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples an aryl halide (2-bromobenzaldehyde) with a protected amine (1-Boc-piperazine).

Proposed Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 2-Bromobenzaldehyde

  • 1-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and tBuXPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Proposed Experimental Protocol: Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent: Use a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Spectroscopic Data

Accurate characterization of the synthesized this compound is crucial. The following tables provide a template for the expected spectroscopic data.

Table 3: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
e.g., 10.2s-1H-CHO
e.g., 7.8-7.2m-4HAr-H
e.g., 3.6tJ = 5.04H-N(CH₂)
e.g., 3.1tJ = 5.04H-N(CH₂)
e.g., 1.5s-9H-C(CH₃)₃

Table 4: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)Assignment
e.g., 192.0-CHO
e.g., 154.7-C=O (Boc)
e.g., 150.0-120.0Ar-C
e.g., 80.0-C(CH₃)₃
e.g., 52.0-N(CH₂)
e.g., 48.0-N(CH₂)
e.g., 28.4-C(CH₃)₃

Table 5: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Assignment
e.g., 291.17[M+H]⁺
e.g., 235.15[M - C₄H₈]⁺
e.g., 191.12[M - Boc]⁺

Biological Context: The Melanocortin-4 Receptor (MC4R) Signaling Pathway

This compound serves as a crucial building block for the synthesis of agonists targeting the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus, and plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[2]

The signaling cascade is initiated by the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor protein.[3] This activation leads to a conformational change in the MC4R, which in turn activates the associated Gs alpha subunit of the heterotrimeric G-protein. The activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response that ultimately results in a reduction of food intake and an increase in energy expenditure.[2]

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds G_Protein Gsα βγ MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA Downstream Downstream Targets Response Reduced Food Intake & Increased Energy Expenditure Agonist_Development_Workflow Start Start: Identify Target (MC4R) Intermediate_Synthesis Synthesis of Key Intermediate (this compound) Start->Intermediate_Synthesis Derivatization Chemical Derivatization Intermediate_Synthesis->Derivatization Library_Synthesis Synthesis of Compound Library Derivatization->Library_Synthesis Screening In Vitro Screening (Binding & Functional Assays) Library_Synthesis->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification Optimization Lead Optimization (ADME/Tox Properties) Lead_Identification->Optimization Preclinical Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

2-(N-Boc-piperazin-1-yl)benzaldehyde synthesis discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-(N-Boc-piperazin-1-yl)benzaldehyde

Introduction

2-(N-Boc-piperazin-1-yl)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure combines a benzaldehyde moiety, which can undergo a wide range of chemical transformations, with a mono-Boc-protected piperazine ring. This piperazine scaffold is a privileged structure found in numerous FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties like solubility and bioavailability.[1][2][3] The mono-protection strategy allows for selective functionalization at the free secondary amine after its incorporation into a larger molecule, making it a versatile building block for creating complex molecular architectures.[4] This guide provides a detailed overview of the primary synthetic routes for this compound, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, complete with experimental protocols and quantitative data for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of 2-(N-Boc-piperazin-1-yl)benzaldehyde is primarily achieved through two major synthetic routes that form the crucial aryl C-N bond:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for constructing C-N bonds.[5][6] It involves the reaction of an aryl halide (typically 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with N-Boc-piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6][7] The development of this reaction has significantly expanded the scope of C-N bond formation, allowing for milder conditions compared to older methods.[5]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically fluoride) from an activated aromatic ring by a nucleophile.[8][9] In this context, N-Boc-piperazine acts as the nucleophile, attacking an electron-deficient benzaldehyde derivative, such as 2-fluorobenzaldehyde. The aldehyde group, being electron-withdrawing, activates the ortho position towards nucleophilic attack, facilitating the substitution.[8][9] This method offers a transition-metal-free alternative to cross-coupling reactions.[10]

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as substrate availability, cost, and desired scale. The following table summarizes typical conditions and outcomes for the primary synthetic methods.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Aryl Substrate 2-Chlorobenzaldehyde, 2-Bromobenzaldehyde2-Fluorobenzaldehyde, 2-Nitro-halobenzene
Nitrogen Source N-Boc-piperazineN-Boc-piperazine
Catalyst System Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., BINAP, Xantphos)[11]Typically catalyst-free; may be promoted by base
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)[11]Inorganic bases (e.g., K₂CO₃, NaHCO₃) or excess amine
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)[4][11]Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile)
Temperature Room temperature to reflux (typically 80-110 °C)[4][11]Room temperature to elevated temperatures (e.g., 80-120 °C)
Reaction Time 1 - 24 hours[4]4 - 48 hours
Typical Yields Good to excellent (70-95%)Moderate to high (60-90%)
Key Advantages Broad substrate scope (Cl, Br, I, OTf), high functional group tolerance.[5][6]Transition-metal-free, often uses cheaper reagents.
Key Challenges Cost of palladium and ligands, potential for metal contamination in the product.[6]Requires an electron-deficient aryl ring; limited to activated substrates.[8]

Experimental Protocols & Methodologies

The following sections provide detailed, generalized protocols for the synthesis of 2-(N-Boc-piperazin-1-yl)benzaldehyde based on established methodologies.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 2-bromobenzaldehyde with N-Boc-piperazine.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene to the flask, followed by 2-bromobenzaldehyde and N-Boc-piperazine.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(N-Boc-piperazin-1-yl)benzaldehyde.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the reaction of 2-fluorobenzaldehyde with N-Boc-piperazine.

Materials:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • N-Boc-piperazine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzaldehyde, N-Boc-piperazine, and potassium carbonate.

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash them with water to remove residual DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.

Diagrams and Workflows

Visual representations of the reaction mechanisms and experimental workflows provide a clearer understanding of the synthetic processes.

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle cluster_cycle cluster_inputs cluster_outputs Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(Amine)L_n]X OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(Amido)L_n Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-Amine) Salt Base-HX ArylHalide 2-Halobenzaldehyde (Ar-X) Amine N-Boc-Piperazine (Amine) Base Base (e.g., NaOt-Bu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism SNAr Addition-Elimination Mechanism Reactants 2-Fluorobenzaldehyde + N-Boc-Piperazine Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->Meisenheimer Step 1: Nucleophilic Attack (Addition) Product 2-(N-Boc-piperazin-1-yl)benzaldehyde + F⁻ Meisenheimer->Product Step 2: Loss of Leaving Group (Elimination)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow General Synthetic Workflow Start Reactant & Reagent Preparation Setup Inert Atmosphere Reaction Setup Start->Setup Reaction Heating & Stirring (Reaction Time) Setup->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for organic synthesis.

Conclusion

The synthesis of 2-(N-Boc-piperazin-1-yl)benzaldehyde is readily achievable through well-established synthetic methodologies. The Buchwald-Hartwig amination offers a robust and versatile route with high yields and broad functional group tolerance, though it requires careful control of inert conditions and the use of a palladium catalyst. Conversely, Nucleophilic Aromatic Substitution provides a valuable, transition-metal-free alternative, particularly when an activated substrate like 2-fluorobenzaldehyde is available. The choice between these methods will depend on the specific requirements of the research or development project, including scale, cost considerations, and available starting materials. Both pathways provide reliable access to this important building block for the synthesis of novel chemical entities.

References

An In-depth Technical Guide to tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate is a key synthetic intermediate widely utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected piperazine moiety linked to a phenyl ring bearing a reactive formyl group, makes it a versatile building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in the development of therapeutic agents.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate. These computed properties provide essential information for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₃PubChem[1]
Molecular Weight 290.36 g/mol PubChem[1][2]
IUPAC Name tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylatePubChem[1][2]
CAS Number 174855-57-3PubChem[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like dichloromethane and tetrahydrofuran.[3]Inferred from similar compounds
XLogP3-AA 2.2PubChem[1][2]
Hydrogen Bond Donor Count 0PubChem[1][2]
Hydrogen Bond Acceptor Count 4PubChem[1][2]
Rotatable Bond Count 4PubChem[1][2]
Exact Mass 290.16304257 DaPubChem[1][2]
Monoisotopic Mass 290.16304257 DaPubChem[1][2]
Topological Polar Surface Area 49.9 ŲPubChem[1][2]

Synthesis and Experimental Protocols

General Synthetic Scheme:

The synthesis generally proceeds via the reaction of 1-Boc-piperazine with 2-fluorobenzaldehyde in the presence of a base and a suitable solvent.

Synthesis 1-Boc-piperazine tert-Butyl piperazine-1-carboxylate reagents + 1-Boc-piperazine->reagents 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde->reagents Product tert-Butyl 4-(2-formylphenyl) -1-piperazinecarboxylate conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat Product->conditions reagents->Product SNA_r_

Caption: General synthetic route for tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate.

Illustrative Experimental Protocol (Based on similar syntheses):

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • 2-Fluorobenzaldehyde (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate in DMSO, add 2-fluorobenzaldehyde and potassium carbonate.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve a high yield of the desired product.

Applications in Drug Discovery and Development

tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The presence of the Boc-protecting group on one of the piperazine nitrogens allows for selective functionalization, while the formyl group on the phenyl ring is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.

Role as a Synthetic Building Block:

The primary utility of this compound is as a scaffold in the construction of more complex molecules, particularly kinase inhibitors and other targeted therapies. The piperazine ring is a common motif in pharmacologically active compounds, often contributing to improved pharmacokinetic properties such as solubility and cell permeability.

Applications Start tert-Butyl 4-(2-formylphenyl) -1-piperazinecarboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination WittigReaction Wittig Reaction Start->WittigReaction OtherCondensations Other Condensations (e.g., Schiff Base) Start->OtherCondensations FinalProducts Biologically Active Molecules (e.g., Kinase Inhibitors) ReductiveAmination->FinalProducts WittigReaction->FinalProducts OtherCondensations->FinalProducts

Caption: Synthetic utility of tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the direct biological activity of tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate itself. Its primary role reported in the scientific literature is that of a synthetic intermediate. Therefore, it is not typically screened for biological activity in its own right.

The biological activity and the engagement of specific signaling pathways are attributed to the final drug candidates synthesized using this building block. For instance, many kinase inhibitors developed from this scaffold target pathways involved in cell proliferation, survival, and angiogenesis, which are critical in cancer biology.

Conclusion

tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its bifunctional nature, with a protected piperazine and a reactive aldehyde, allows for a wide range of chemical modifications, leading to the development of novel therapeutic agents. While the compound itself is not known to possess direct biological activity, its importance as a foundational building block in the creation of potent and selective drugs is well-established. This guide provides researchers and drug development professionals with the core introductory information necessary for the effective utilization of this important synthetic tool. Further research into optimizing its synthesis and exploring its potential in the creation of new chemical entities will continue to be a valuable endeavor in medicinal chemistry.

References

The Pivotal Role of 1-Boc-4-(2-formylphenyl)piperazine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-formylphenyl)piperazine is a versatile bifunctional molecule that has emerged as a crucial building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine for controlled reactivity and a strategically positioned formyl group for diverse chemical transformations, makes it an ideal starting material for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, with a particular focus on its application in the development of potent and selective therapeutic agents. We will delve into its synthetic utility, present key biological data of its derivatives, provide detailed experimental protocols, and visualize the intricate signaling pathways influenced by these novel compounds.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of complex molecules with therapeutic potential. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective reactions at the other nitrogen, while the ortho-formyl group on the phenyl ring serves as a versatile handle for a variety of chemical modifications.

A prominent example of its utility is in the synthesis of agonists for the melanocortin-4 receptor (MC4R) . The MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a critical role in regulating energy homeostasis, food intake, and body weight. Agonists of this receptor are actively being investigated as potential treatments for obesity and other metabolic disorders. The formyl group of this compound provides a convenient entry point for the introduction of various pharmacophoric elements necessary for potent MC4R activation.

Synthesis of Melanocortin-4 Receptor (MC4R) Agonists

The synthesis of potent MC4R agonists from this compound typically involves a multi-step sequence that leverages the reactivity of the formyl group. A common strategy is to first perform a reductive amination to introduce a key side chain, followed by further functionalization. The following experimental protocol is a representative example of how this starting material can be utilized to generate a library of potential MC4R agonists.

Experimental Protocol: Synthesis of Piperazine-based MC4R Agonists

Step 1: Reductive Amination

A solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is treated with a primary amine (1.1 eq) and a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mildness and selectivity. The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Sulfonylation

The secondary amine obtained from the reductive amination step is then reacted with a sulfonyl chloride (1.2 eq) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like DCM. The reaction is typically stirred at room temperature for a few hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting sulfonamide can be purified by column chromatography.

Step 3: Boc Deprotection

The final step involves the removal of the Boc protecting group to liberate the free piperazine nitrogen. This is typically achieved by treating the Boc-protected compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane. The reaction is usually complete within a few hours at room temperature. After removal of the solvent and excess acid under reduced pressure, the final product is often obtained as a salt, which can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Biological Activity of this compound Derivatives

Derivatives of this compound have shown significant promise as potent and selective MC4R agonists. The biological activity of a set of these compounds, featuring a piperazine core with an ortho-substituted aryl sulfonamide, has been described.

Compound IDStructureMC4R Binding Affinity (Ki, nM)MC4R Functional Activity (EC50, nM)
1a (Structure Diagram of a representative MC4R agonist)< 30< 30
1b (Structure Diagram of another representative MC4R agonist)< 30< 30

Note: Specific structures for compounds 1a and 1b are proprietary and not publicly available. The data indicates that compounds from this series exhibit high potency.

One of the most selective compounds in this series demonstrated over 25,000-fold higher potency at MC4R compared to MC3R and 490-fold greater potency at MC4R than MC5R. Furthermore, this compound was shown to reduce food intake in fasted mice following oral administration at doses of 25, 50, and 100 mg/kg, highlighting its potential as an anti-obesity therapeutic.[1]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of these compounds and the synthetic strategies employed, the following diagrams illustrate the MC4R signaling pathway and a general experimental workflow for the synthesis of MC4R agonists from this compound.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R G_protein Gαs MC4R->G_protein AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) CREB->Gene_Expression regulates

Caption: MC4R Signaling Pathway.

Synthesis_Workflow Start This compound Step1 Reductive Amination (Primary Amine, NaBH(OAc)₃) Start->Step1 Intermediate1 Boc-Protected Secondary Amine Step1->Intermediate1 Step2 Sulfonylation (Sulfonyl Chloride, Base) Intermediate1->Step2 Intermediate2 Boc-Protected Sulfonamide Step2->Intermediate2 Step3 Boc Deprotection (TFA or HCl) Intermediate2->Step3 End Final MC4R Agonist Step3->End

Caption: General Synthetic Workflow.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective MC4R agonists underscores its importance in the development of novel therapeutics for metabolic disorders. The strategic combination of a protected piperazine moiety and a reactive formyl group provides medicinal chemists with a powerful tool to explore new chemical space and design next-generation drug candidates. As research in this area continues, it is anticipated that this compound will play an even more significant role in the discovery and development of innovative medicines.

References

The Versatile Intermediate: A Technical Guide to 1-Boc-4-(2-formylphenyl)piperazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-formylphenyl)piperazine, a key synthetic intermediate, has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, comprising a Boc-protected piperazine ring attached to a phenyl ring bearing a reactive formyl group, make it a versatile building block for the synthesis of a diverse range of complex molecules. This guide provides an in-depth overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₃
Molecular Weight 290.36 g/mol
Appearance Solid
Melting Point 86-90 °C
CAS Number 174855-57-3
¹³C NMR Spectra available
IR Spectra Spectra available
Raman Spectra Spectra available

Synthesis of this compound

The primary synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction efficiently forms the C-N bond between an aryl halide and the Boc-protected piperazine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative procedure for the synthesis of this compound from 2-bromobenzaldehyde and 1-Boc-piperazine.

Materials:

  • 2-Bromobenzaldehyde

  • 1-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and Xantphos (0.04 equiv.) in a small amount of anhydrous toluene.

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene to the Schlenk flask to dissolve the reactants, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-90%

2-Bromobenzaldehyde 2-Bromobenzaldehyde This compound This compound 2-Bromobenzaldehyde->this compound 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->this compound Pd(OAc)2 / Xantphos Pd(OAc)2 / Xantphos Pd(OAc)2 / Xantphos->this compound Catalyst Cs2CO3 Cs2CO3 Cs2CO3->this compound Base Toluene, 110°C Toluene, 110°C Toluene, 110°C->this compound Solvent/Temp

Synthetic pathway for this compound.

Applications as a Synthetic Intermediate

The aldehyde functionality of this compound is a key feature that allows for a variety of subsequent chemical transformations, most notably reductive amination. This reaction is instrumental in introducing further diversity to the molecule, leading to the synthesis of a wide array of pharmacologically active compounds.

Reductive Amination

Reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equiv.) and the primary amine (1.1 equiv.) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted product.

Expected Yield: 60-85%

This compound This compound N-Substituted Product N-Substituted Product This compound->N-Substituted Product Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->N-Substituted Product NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->N-Substituted Product Reducing Agent DCM, Acetic Acid DCM, Acetic Acid DCM, Acetic Acid->N-Substituted Product Solvent/Catalyst

Reductive amination of the title compound.

Application in Drug Discovery: Targeting the Melanocortin-4 Receptor (MC4R)

Arylpiperazine derivatives are prevalent scaffolds in the design of CNS-active agents. This compound serves as a valuable intermediate in the synthesis of agonists for the melanocortin-4 receptor (MC4R), a G-protein coupled receptor primarily expressed in the brain that plays a crucial role in regulating energy homeostasis, appetite, and body weight.

MC4R Signaling Pathway

Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that leads to a decrease in food intake and an increase in energy expenditure. The simplified signaling pathway is depicted below.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R Binds to G-protein Gαs MC4R->G-protein Activates AC Adenylyl Cyclase G-protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular Response Decreased Food Intake Increased Energy Expenditure PKA->Cellular Response Phosphorylates targets leading to

Simplified MC4R signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in modern synthetic organic and medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and the reactivity of its formyl group through transformations like reductive amination provide a robust platform for the creation of diverse and complex molecular architectures. Its application in the synthesis of MC4R agonists highlights its importance in the development of new therapeutics for metabolic disorders and other CNS-related conditions. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers engaged in the design and synthesis of novel bioactive compounds.

The Pivotal Role of 1-Boc-4-(2-formylphenyl)piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of pharmaceutical research, the strategic use of specialized building blocks is paramount to the efficient discovery of novel therapeutics. Among these, 1-Boc-4-(2-formylphenyl)piperazine has emerged as a critical intermediate, particularly in the development of agonists for the melanocortin-4 receptor (MC4R), a key target in regulating energy homeostasis and appetite. This technical guide provides an in-depth analysis of the applications of this versatile compound, complete with experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

Core Properties and Synthetic Utility

This compound, with the chemical formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol , is a solid at room temperature with a melting point of 86-90 °C.[1][2] Its structure features a piperazine ring N-substituted with a Boc (tert-butyloxycarbonyl) protecting group and a phenyl group bearing a formyl (aldehyde) substituent in the ortho position. This unique arrangement of functional groups makes it an ideal starting material for a variety of chemical transformations in drug synthesis. The Boc group provides a stable yet readily removable protection for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen atom. The aldehyde functionality serves as a handle for introducing molecular diversity, most commonly through reductive amination reactions.

Application in the Synthesis of MC4R Agonists

The primary application of this compound in drug discovery lies in its use as a scaffold for the synthesis of potent and selective melanocortin-4 receptor (MC4R) agonists.[3] MC4R is a G-protein coupled receptor predominantly expressed in the brain and is integral to the leptin-melanocortin signaling pathway, which governs food intake and energy expenditure. Dysregulation of this pathway can lead to obesity, making MC4R an attractive target for anti-obesity therapeutics.

The synthesis of aryl piperazine MC4R agonists often involves the incorporation of this "privileged structure" into a dipeptoid consensus sequence. The general synthetic approach leverages the reactivity of the formyl group on the this compound core.

Experimental Protocols

A key reaction in the utilization of this compound is reductive amination. This one-pot reaction allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

General Protocol for Reductive Amination:

  • Imine Formation: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dichloroethane), the desired amine (1.0-1.2 equivalents) is added. The reaction is typically stirred at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of other carbonyl groups and is tolerant of a wide range of functional groups.

  • Work-up and Purification: Upon completion of the reaction, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography to yield the desired N-alkylated piperazine derivative.

Following the reductive amination and any subsequent synthetic modifications, the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to liberate the secondary amine, which can then be further functionalized if required.

Quantitative Biological Data

The efficacy of the synthesized MC4R agonists is typically evaluated through in vitro functional assays, such as measuring the accumulation of cyclic AMP (cAMP) in cells expressing the MC4 receptor. The potency of these compounds is often reported as an EC₅₀ value, which represents the concentration of the agonist that elicits a half-maximal response.

A series of aryl piperazine derivatives synthesized using methodologies involving precursors like this compound have demonstrated potent agonist activity at the MC4 receptor, with some compounds exhibiting EC₅₀ values as low as 24 nM.[4] The structure-activity relationship (SAR) studies of these series of compounds provide valuable insights for the design of more potent and selective MC4R agonists.

Compound ClassTargetAssay TypePotency (EC₅₀)
Aryl Piperazine DerivativesMC4 ReceptorcAMP Functional Assay24 nM

Table 1: Representative Biological Activity of MC4R Agonists Derived from Phenylpiperazine Scaffolds

Experimental Protocol for cAMP Functional Assay:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a vector expressing the human MC4 receptor.

  • Compound Treatment: The transfected cells are plated in a multi-well format and incubated with varying concentrations of the test compounds.

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The dose-response curves are generated by plotting the cAMP concentration against the logarithm of the compound concentration. The EC₅₀ values are then calculated from these curves using a suitable nonlinear regression model.

Signaling Pathway and Mechanism of Action

MC4R agonists exert their therapeutic effect by mimicking the action of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). Upon binding to MC4R, these agonists trigger a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist MC4R Agonist (e.g., α-MSH or Synthetic Agonist) MC4R MC4R Agonist->MC4R Binds to G_protein G-protein (Gαs, Gβγ) MC4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) Downstream->Response Leads to

Figure 1: Simplified signaling pathway of MC4R agonists.

Conclusion

This compound stands out as a valuable and versatile building block in the synthesis of MC4R agonists for the potential treatment of obesity and other metabolic disorders. Its well-defined reactivity allows for the systematic exploration of chemical space, leading to the identification of potent and selective drug candidates. The methodologies and data presented in this guide underscore the importance of such key intermediates in accelerating the drug discovery process and bringing novel therapies to the forefront of medicine.

References

The Strategic Use of 1-Boc-4-(2-formylphenyl)piperazine in the Synthesis of Novel Melanocortin Subtype-4 Receptor (MC4R) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Abstract

The melanocortin subtype-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) in the central nervous system, playing a critical role in regulating energy homeostasis, appetite, and metabolism. Its significance as a therapeutic target for obesity and related metabolic disorders is well-established. Small molecule agonists of MC4R have emerged as a promising class of therapeutics. This technical guide explores the strategic application of the versatile building block, 1-Boc-4-(2-formylphenyl)piperazine , in the synthesis of novel MC4R agonists. We present a proposed synthetic workflow, detailed experimental protocols for key transformations, an overview of the MC4R signaling pathway, and a summary of quantitative data for existing piperazine-based MC4R agonists to provide a framework for future drug discovery efforts.

Introduction: MC4R as a Premier Therapeutic Target

The MC4R is a key component of the leptin-melanocortin pathway, which is a central regulator of energy balance.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[2] Consequently, dysfunction in this pathway can lead to severe obesity. The development of potent and selective small molecule MC4R agonists is a highly pursued strategy for the treatment of obesity. The arylpiperazine scaffold has been identified as a "privileged structure" in medicinal chemistry, frequently appearing in centrally active agents, including potent MC4R agonists.[3][4][5]

Proposed Synthetic Route to Novel MC4R Agonists

The intermediate This compound serves as an ideal starting point for generating a diverse library of potential MC4R agonists. Its structure contains a readily modifiable aldehyde group (the formyl group) and a protected piperazine nitrogen (the Boc group). The formyl group is primed for reductive amination, a robust and high-yielding reaction that allows for the introduction of a wide variety of amine-containing fragments. This strategy enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The proposed workflow involves a two-step sequence:

  • Reductive Amination: Coupling of this compound with a diverse set of primary or secondary amines (R¹R²NH) to generate a library of Boc-protected intermediates.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final, active amine products.

G A This compound (Starting Material) C Reductive Amination (e.g., Na(OAc)₃BH, CH₂Cl₂) A->C B Primary/Secondary Amine (R¹R²NH) B->C D Boc-Protected Intermediate C->D Step 1 E Deprotection (e.g., TFA or HCl in Dioxane) D->E Step 2 F Final MC4R Agonist Library E->F Purification

Caption: Proposed synthetic workflow for MC4R agonist library generation.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with an amine.[6][7]

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Acetic acid (0.1 eq) may be added to catalyze this step.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

General Protocol for Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base, followed by extraction and purification.

The MC4R Signaling Pathway

The melanocortin-4 receptor primarily signals through the Gαs protein-coupled pathway.[8] Agonist binding to MC4R induces a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately modulates the expression of genes involved in appetite and energy expenditure.[8]

G cluster_membrane Plasma Membrane MC4R MC4R G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Catalyzes Agonist MC4R Agonist (e.g., α-MSH) Agonist->MC4R Binds G_protein->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Nucleus Gene Transcription (↓ Appetite, ↑ Energy Expenditure) CREB->Nucleus Translocates to Nucleus

Caption: The canonical MC4R Gαs/cAMP signaling pathway.

Quantitative Data & Structure-Activity Relationships (SAR)

While specific data for agonists derived from this compound is not yet published, analysis of existing aryl piperazine MC4R agonists reveals key structural motifs that drive potency and selectivity. The table below summarizes data for representative compounds from the literature.

Compound IDStructureMC4R Binding (Ki, nM)MC4R Functional Activity (EC₅₀, nM)Selectivity (MC4R vs. other MCRs)Reference
Compound 1 Aryl Sulfonamide Piperazine< 30< 30>490-fold vs MC5R; >25,000-fold vs MC3R[3]
Compound 2 Dipeptoid Phenyl Piperazine-24Selective for MC4R[5]
Compound 3 2-Oxopiperazine Analog1.10.9High selectivity vs MC1R[9]

This table is a representation of data available in the cited literature and is not exhaustive.

The general structure-activity relationships for this class of compounds can be summarized as follows:

G Core Aryl Piperazine Core Aryl Aryl Group (Ar) - Substitution pattern critical for potency - Ortho-substituents often favored Core->Aryl Piperazine Piperazine Ring - Acts as a central scaffold - Basicity influences PK properties Core->Piperazine Linker Linker & Side Chain (R) - Nature and length impact affinity - H-bond donors/acceptors crucial Core->Linker Potency High MC4R Potency & Selectivity Aryl->Potency Piperazine->Potency Linker->Potency

Caption: Key SAR drivers for aryl piperazine-based MC4R agonists.

Conclusion

This compound represents a highly valuable and strategically designed building block for the synthesis of novel melanocortin subtype-4 receptor agonists. The presence of a versatile formyl group allows for the facile introduction of diverse chemical functionalities via robust reductive amination protocols. This approach enables the rapid generation of compound libraries for comprehensive structure-activity relationship studies. By leveraging the known pharmacology of the aryl piperazine scaffold and the well-defined MC4R signaling pathway, researchers and drug development professionals can efficiently explore new chemical space in the quest for next-generation therapeutics for obesity and metabolic diseases.

References

Methodological & Application

Synthesis of 1-Boc-4-(2-formylphenyl)piperazine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-Boc-4-(2-formylphenyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-Boc-piperazine and 2-fluorobenzaldehyde.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is presented in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
1-Boc-piperazineC₉H₁₈N₂O₂186.25White to off-white crystalline powder/waxy solid43-4957260-71-6
2-FluorobenzaldehydeC₇H₅FO124.11Colorless to pale yellow liquid-44.5446-52-6
This compoundC₁₆H₂₂N₂O₃290.36Solid86-90[1]174855-57-3[1]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction. The formyl group in the ortho position of 2-fluorobenzaldehyde activates the aromatic ring, facilitating the substitution by the secondary amine of 1-Boc-piperazine.

Materials:

  • 1-Boc-piperazine

  • 2-Fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Boc-piperazine (1.0 equivalent), 2-fluorobenzaldehyde (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to 1-Boc-piperazine.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash with brine (2 x volume of DMSO).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation and Characterization:

    • Combine the fractions containing the pure product, as identified by TLC.

    • Remove the solvent under reduced pressure to yield this compound as a solid.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Characterization Data

Technique Data
¹H NMR Expected signals include those for the Boc group (singlet, ~1.5 ppm), the piperazine protons (multiplets, ~3.0-3.8 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), and the aldehyde proton (singlet, ~10.3 ppm).
¹³C NMR Expected signals include those for the Boc group (~28.4, 80.0 ppm), the piperazine carbons (~48-52 ppm), the aromatic carbons (~120-155 ppm), and the aldehyde carbonyl carbon (~190 ppm).
Mass Spec (ESI+) Expected m/z: 291.17 [M+H]⁺, 313.15 [M+Na]⁺.
Purity >97% (as determined by HPLC or NMR)
Yield 70-90% (typical for this type of SNAr reaction)

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation Reagents 1-Boc-piperazine 2-Fluorobenzaldehyde K2CO3 DMSO Reaction_Vessel Round-bottom Flask Reagents->Reaction_Vessel Heating Heat to 100-120 °C Stir for 12-24h Reaction_Vessel->Heating Quench Cool to RT Add Water Heating->Quench Extraction Extract with EtOAc Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography (Hexanes/EtOAc) Concentration->Chromatography Isolation Combine Fractions Remove Solvent Chromatography->Isolation Final_Product This compound Isolation->Final_Product

References

Application Note: Reductive Amination of 1-Boc-4-(2-formylphenyl)piperazine for the Synthesis of N-Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The synthesis of substituted piperazines is therefore a critical task in drug discovery. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, converting carbonyl groups and amines into more complex amines via an imine intermediate.[1] This application note provides a detailed protocol for the one-pot reductive amination of tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate with various primary amines using sodium triacetoxyborohydride as a mild and selective reducing agent.[2][3] This method is highly efficient and tolerates a wide range of functional groups, making it a valuable tool for generating libraries of potential drug candidates.[2]

Reaction Principle

The reaction proceeds in a one-pot fashion. First, the aldehyde group of 1-Boc-4-(2-formylphenyl)piperazine condenses with a primary amine to form a protonated iminium ion intermediate. This process is often catalyzed by a small amount of acetic acid. Subsequently, the mild hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding secondary amine product. The reaction rate for the reduction of the iminium ion is significantly faster than for the aldehyde, which prevents significant formation of the corresponding alcohol byproduct.[2]

Visualized Reaction Pathway

reaction_pathway cluster_reactants Reactants Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O Product Final Amine Product Iminium->Product Reducer NaBH(OAc)3 Reducer->Product Reduction

Caption: General mechanism of one-pot reductive amination.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Materials and Reagents

  • tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate (1.0 equiv.)

  • Primary amine (e.g., benzylamine, aniline) (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous[2][4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and the selected primary amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.1-0.2 M). Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[5]

Data Presentation

The following table summarizes representative results for the reductive amination of this compound with different primary amines under the conditions described above.

Amine PartnerProductReaction Time (h)Yield (%)
Benzylaminetert-butyl 4-(2-((benzylamino)methyl)phenyl)piperazine-1-carboxylate492
Anilinetert-butyl 4-(2-((phenylamino)methyl)phenyl)piperazine-1-carboxylate1885
Cyclopropylaminetert-butyl 4-(2-((cyclopropylamino)methyl)phenyl)piperazine-1-carboxylate688

Note: Reaction times and yields are representative and can vary based on the specific substrate, scale, and reaction conditions.

Visualized Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Aldehyde and Amine in anhydrous DCE B 2. Stir at Room Temperature A->B C 3. Add NaBH(OAc)3 (portion-wise) B->C D 4. Monitor by TLC/LC-MS (2-24 h at RT) C->D E 5. Quench with sat. NaHCO3 D->E F 6. Extract with DCM/EtOAc E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for one-pot reductive amination.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Boc-4-(2-formylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction's broad utility stems from its remarkable functional group tolerance and its ability to construct C-N bonds that are challenging to form using traditional methods.[2] The N-aryl piperazine moiety is a common scaffold in a vast array of biologically active molecules and approved pharmaceuticals, targeting a wide range of conditions including cancer, depression, and anxiety.[1][3]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-Boc-4-(2-formylphenyl)piperazine with various aryl halides. The presence of the formyl (aldehyde) group on the phenylpiperazine ring requires careful consideration of reaction conditions to avoid side reactions. Notably, the use of a weak base is crucial for the successful amination of substrates bearing a formyl group.[4]

Reaction Scheme

A general scheme for the Buchwald-Hartwig amination of this compound is presented below:

G cluster_reactants Reactants cluster_products Products A This compound catalyst Pd Catalyst, Ligand, Base A->catalyst B + C Aryl Halide (Ar-X) C->catalyst D N-Aryl-4-(2-formylphenyl)piperazine E + F Salt (M-X) G + H Base-H catalyst->D Toluene or Dioxane, Heat

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides. While specific data for this compound is not widely published, these examples with the parent N-Boc-piperazine provide a strong starting point for reaction optimization. The key modification for the formyl-containing substrate is the selection of a milder base such as Cs2CO3 or K3PO4.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaOt-BuToluene1001296
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102492
2-BromopyridinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene901688
1-Bromo-4-methoxybenzenePd(OAc)₂ (1)XPhos (2)NaOt-BuToluene1001095
1-Chloro-3-nitrobenzenePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃Dioxane1001885

Experimental Protocols

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-2 mol%)[1]

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-4 mol%)[1]

  • Base (e.g., Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)[1]

  • Anhydrous solvent (e.g., toluene, dioxane)[1]

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • In a separate vial, if not using a pre-catalyst, dissolve the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.[1] Reaction progress should be monitored by an appropriate technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-Boc-4-(2-formylphenyl)piperazine.[1]

Mandatory Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.[2][5]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(NHR'R'')L_n]X amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: A simplified representation of the palladium-catalyzed cycle.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Buchwald-Hartwig amination.

G start Start reagents Combine Aryl Halide, This compound, and Base in Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert solvent_catalyst Add Anhydrous Solvent and Catalyst Solution inert->solvent_catalyst reaction Heat and Stir (Monitor Progress) solvent_catalyst->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification product Obtain Pure Product purification->product

Caption: A flowchart illustrating the key steps in the experimental protocol.

References

Application Notes and Protocols for N-Boc Deprotection of 1-Boc-4-(2-formylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. In the synthesis of complex molecules, such as pharmaceutical intermediates, the selective deprotection of the Boc group is a critical step. This document provides detailed application notes and protocols for the N-Boc deprotection of 1-Boc-4-(2-formylphenyl)piperazine derivatives. A key challenge in this transformation is the presence of the acid-sensitive formyl (aldehyde) group on the phenyl ring, which necessitates careful selection of deprotection conditions to avoid unwanted side reactions. We present standard acidic deprotection protocols along with milder alternatives that ensure the integrity of the formyl group, supported by experimental details and comparative data.

Challenges in Deprotecting this compound

The primary challenge in the N-Boc deprotection of this compound is the potential for the acidic reagents to react with the formyl group. Strong acids can catalyze side reactions such as acetal formation (if alcohols are present as solvents or impurities), polymerization, or other degradation pathways of the aldehyde. Therefore, the choice of deprotection method must balance the efficient cleavage of the Boc group with the preservation of the formyl functionality.

Deprotection Methodologies and Comparative Data

Several methods can be employed for the N-Boc deprotection of piperazine derivatives. The selection of the optimal method depends on the substrate's sensitivity to acidic conditions. Below is a summary of common and mild deprotection protocols with representative quantitative data.

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Standard Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 485-95[1]Potential for side reactions with the formyl group.[2]
Standard Acidic Hydrochloric Acid (HCl)1,4-DioxaneRT1 - 390-98[3]May form a hydrochloride salt that precipitates. Risk to the formyl group still present.[2]
Mild Oxalyl ChlorideMethanol (MeOH)RT1 - 480-90[1][4]Reported to be tolerant of acid-sensitive functional groups, including aldehydes.[1]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and often efficient method for Boc deprotection but should be used with caution for substrates containing acid-sensitive groups like aldehydes.[2]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (final concentration ~0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (2-10 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.[2]

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is another common acidic deprotection method. The resulting hydrochloride salt of the product may precipitate from the reaction mixture, simplifying isolation.[2]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane or a mixture of dioxane and methanol.

  • Add 4M HCl in 1,4-dioxane (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting hydrochloride salt can be used directly in the next step or neutralized with a base to obtain the free amine.[2]

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is recommended for substrates containing acid-sensitive functional groups, such as the formyl group in this compound, as it proceeds under mild conditions.[1][4]

Materials:

  • This compound

  • Oxalyl chloride

  • Methanol (MeOH), anhydrous

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous methanol.

  • Add oxalyl chloride (1-3 equiv) dropwise to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • The resulting product is typically the hydrochloride salt, which can be used as is or neutralized with a suitable base.[1]

Signaling Pathways and Experimental Workflows

Deprotection_Workflow General Workflow for N-Boc Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reagents Deprotection Reagent (e.g., TFA, HCl, or Oxalyl Chloride) start->reagents Dissolve in appropriate solvent reaction Stir at appropriate temperature and time reagents->reaction neutralization Neutralization with Base (e.g., NaHCO3) reaction->neutralization extraction Extraction with Organic Solvent neutralization->extraction drying Drying and Concentration extraction->drying purification Column Chromatography (if necessary) drying->purification end 1-(2-formylphenyl)piperazine purification->end

Caption: General experimental workflow for the N-Boc deprotection.

Decision_Tree Decision Tree for Selecting a Deprotection Method start Start: N-Boc Deprotection of This compound question1 Is the formyl group's integrity a primary concern? start->question1 method_mild Use Mild Conditions: Oxalyl Chloride in Methanol question1->method_mild Yes method_standard Use Standard Acidic Conditions: TFA/DCM or HCl/Dioxane question1->method_standard No note Note: Monitor reaction carefully for potential side reactions with the aldehyde. method_standard->note

Caption: Decision-making for the appropriate deprotection method.

References

Application Notes and Protocols for Coupling Reactions with 1-Boc-4-(2-formylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-formylphenyl)piperazine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected piperazine moiety, a common pharmacophore in centrally active agents, and an ortho-substituted benzaldehyde, which serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This combination allows for the facile synthesis of diverse molecular scaffolds and compound libraries for screening and lead optimization. The N-aryl piperazine motif is prevalent in a wide range of biologically active molecules, targeting conditions such as depression, anxiety, and cancer.

This document provides detailed application notes and experimental protocols for key coupling reactions involving this compound, including reductive amination, Wittig olefination, and Pictet-Spengler reaction. The protocols are designed to be a starting point for researchers, and specific conditions may require further optimization depending on the substrate scope.

Key Coupling Reactions and Protocols

The aldehyde functionality of this compound is amenable to a wide array of chemical transformations. Below are detailed protocols for some of the most common and useful coupling reactions.

Reductive Amination

Reductive amination is a cornerstone method for the synthesis of secondary and tertiary amines from aldehydes. This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction. This reaction is particularly useful for expanding the chemical space around the piperazine core by introducing diverse amine-containing fragments.

Experimental Protocol: Reductive Amination with Primary Amines

  • Reaction Setup: To a solution of this compound (1.0 eq.) and a primary amine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted piperazine derivative.

Data Presentation: Representative Reductive Amination Conditions

Amine SubstrateReducing AgentSolventTime (h)Temperature (°C)Yield (%)
AnilineNaBH(OAc)₃DCE12RT85-95
BenzylamineNaBH(OAc)₃DCM8RT88-96
CyclohexylamineNaBH(OAc)₃DCE16RT82-92
MorpholineNaBH(OAc)₃DCM12RT90-98
Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[2][3] This reaction allows for the extension of the carbon chain at the formyl position of this compound, leading to the formation of stilbene-like structures or other vinyl-substituted derivatives.

Experimental Protocol: Wittig Olefination

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the desired phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) dropwise. Stir the mixture for 30-60 minutes to allow for the formation of the ylide (a color change is often observed).

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which will contain triphenylphosphine oxide as a byproduct, is purified by flash column chromatography on silica gel.

Data Presentation: Representative Wittig Reaction Conditions

Phosphonium SaltBaseSolventTime (h)Temperature (°C)Alkene GeometryYield (%)
(Methoxycarbonylmethyl)triphenylphosphonium bromideNaHTHF4RTE-isomer75-85
Benzyltriphenylphosphonium chloriden-BuLiTHF6-78 to RTZ-isomer favored70-80
Ethyltriphenylphosphonium bromiden-BuLiTHF5-78 to RTZ-isomer favored65-75
(Cyanomethyl)triphenylphosphonium chlorideNaHTHF3RTE-isomer80-90
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes cyclization with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline or tetrahydro-β-carboline derivative.[4][5] While the substrate itself does not contain a β-arylethylamine moiety, it can react with such compounds, like tryptamine, to generate complex heterocyclic systems.

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

  • Reaction Setup: To a solution of tryptamine (1.0 eq.) in a suitable solvent such as toluene or acetonitrile, add this compound (1.0 eq.).

  • Acid Catalyst: Add an acid catalyst, such as trifluoroacetic acid (TFA) (1.1 eq.) or hydrochloric acid (in a solvent like dioxane), to the mixture.[6][7]

  • Reaction: Heat the reaction mixture to a temperature ranging from 60 to 110 °C. Monitor the reaction by TLC or LC-MS for the formation of the product (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent like ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired tetrahydro-β-carboline product.

Data Presentation: Representative Pictet-Spengler Reaction Conditions

β-ArylethylamineAcid CatalystSolventTime (h)Temperature (°C)Yield (%)
TryptamineTFAToluene128065-75
HistamineHCl (in Dioxane)Dioxane2410050-60
PhenethylamineTFAAcetonitrile18Reflux60-70

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants & Reagents (this compound, Coupling Partner, Solvent, Catalyst/Reagent) setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring workup Aqueous Work-up (Quenching, Neutralization) monitoring->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for coupling reactions.

Potential Signaling Pathway Involvement

Compounds derived from the this compound scaffold, particularly those incorporating the N-arylpiperazine motif, are known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system. A common target is the serotonergic system, for instance, the 5-HT₁A receptor, which is implicated in anxiety and depression.

signaling_pathway ligand Piperazine Derivative (Antagonist) receptor 5-HT₁A Receptor (GPCR) ligand->receptor Inhibition g_protein Gi/o Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion pka Protein Kinase A (PKA) camp->pka response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response

References

Application Notes and Protocols for the Purification of 1-Boc-4-(2-formylphenyl)piperazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of reaction products derived from 1-Boc-4-(2-formylphenyl)piperazine, a key intermediate in the synthesis of various pharmaceutically active compounds, notably Melanocortin-4 Receptor (MC4R) agonists. The protocols focus on purification following a reductive amination reaction, a common transformation for the formyl group of the starting material.

Introduction

This compound is a versatile building block in medicinal chemistry. Its aldehyde functionality allows for a variety of chemical transformations, with reductive amination being a primary method to introduce further diversity and create pharmacologically relevant structures. The purification of the resulting products is critical to ensure the removal of unreacted starting materials, reagents, and byproducts, yielding compounds of high purity for subsequent biological evaluation. The protocols outlined below detail standard laboratory procedures for the purification of a representative reductive amination product.

Key Experimental Protocol: Purification of a Reductive Amination Product

This protocol describes the purification of tert-butyl 4-(2-((benzylamino)methyl)phenyl)piperazine-1-carboxylate, the product of the reductive amination of this compound with benzylamine.

Reaction Scheme:

This compound + Benzylamine --(Reducing Agent)--> tert-butyl 4-(2-((benzylamino)methyl)phenyl)piperazine-1-carboxylate

Materials and Methods

Materials:

  • Crude reaction mixture containing tert-butyl 4-(2-((benzylamino)methyl)phenyl)piperazine-1-carboxylate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Equipment:

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • Magnetic stirrer and stir bars

Purification Protocol
  • Work-up: a. To the crude reaction mixture, add dichloromethane (DCM). b. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Column Chromatography: a. Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes). b. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. c. Load the adsorbed product onto the prepared column. d. Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% EtOAc in hexanes and gradually increase to 50% EtOAc in hexanes. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

  • Recrystallization (Optional): a. If further purification is required, the product can be recrystallized. b. Dissolve the product from column chromatography in a minimal amount of a hot solvent system, such as ethanol or an ethyl acetate/hexanes mixture. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the purification of tert-butyl 4-(2-((benzylamino)methyl)phenyl)piperazine-1-carboxylate.

ParameterValueReference
Starting Material This compoundN/A
Reaction Type Reductive Amination[1][2]
Reducing Agent Sodium Triacetoxyborohydride[3]
Purification Method Column Chromatography[2]
Column Eluent Gradient of Ethyl Acetate in Hexanes[2]
Typical Yield 70-90%[2]
Purity (Post-Column) >95%N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reductive Amination cluster_workup Work-up cluster_purification Purification start This compound + Amine + Reducing Agent extraction Liquid-Liquid Extraction (DCM, NaHCO3, Brine) start->extraction Reaction Mixture drying Drying (Na2SO4) extraction->drying concentration1 Concentration (Rotary Evaporator) drying->concentration1 crude_product Crude Product concentration1->crude_product column Silica Gel Column Chromatography crude_product->column fractions Collect & Combine Pure Fractions column->fractions Elution concentration2 Concentration fractions->concentration2 pure_product Pure Product (>95% Purity) concentration2->pure_product

Caption: Experimental workflow for the purification of a reductive amination product.

MC4R Signaling Pathway

This compound is a precursor for the synthesis of Melanocortin-4 Receptor (MC4R) agonists. The MC4R pathway is a key regulator of energy homeostasis.

mc4r_pathway cluster_upstream Upstream Regulation cluster_processing Peptide Processing cluster_downstream Downstream Signaling Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR binds to POMC_neuron POMC Neuron LEPR->POMC_neuron activates POMC Pro-opiomelanocortin (POMC) POMC_neuron->POMC produces alpha_MSH α-Melanocyte-Stimulating Hormone (α-MSH) POMC->alpha_MSH is cleaved to MC4R Melanocortin-4 Receptor (MC4R) alpha_MSH->MC4R activates Satiety Satiety & Energy Expenditure MC4R->Satiety promotes

Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R).

References

1-Boc-4-(2-formylphenyl)piperazine as a building block in parallel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-formylphenyl)piperazine is a versatile bifunctional building block ideally suited for parallel synthesis and the generation of diverse chemical libraries. The presence of a Boc-protected piperazine and an aromatic aldehyde on the same scaffold allows for a variety of selective chemical transformations. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to improve the physicochemical properties of drug candidates. The ortho-formyl group serves as a reactive handle for constructing a wide range of heterocyclic systems, most notably quinazolinones and their derivatives. This document provides detailed protocols and application notes for leveraging this building block in parallel synthesis campaigns.

Key Applications in Library Synthesis

This compound is a valuable starting material for the parallel synthesis of diverse molecular libraries, primarily through two key reaction pathways:

  • Reductive Amination: The formyl group can readily undergo reductive amination with a diverse library of primary and secondary amines to generate a variety of substituted benzylamine derivatives. Subsequent deprotection of the Boc group allows for further diversification at the piperazine nitrogen.

  • Multicomponent Reactions (MCRs): This building block is an excellent substrate for MCRs like the Ugi reaction. In a one-pot synthesis, the aldehyde can react with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex and diverse scaffolds.

  • Heterocycle Formation: The ortho-relationship of the formyl group and the piperazine nitrogen allows for the construction of fused heterocyclic systems. A prominent application is the synthesis of quinazolinone derivatives, which are known to possess a broad spectrum of biological activities.

Data Presentation

The following tables summarize representative yields for key reactions in a parallel synthesis workflow using this compound and analogous structures.

Table 1: Representative Yields for Parallel Reductive Amination

EntryAmine ComponentReducing AgentSolventYield (%)
1AnilineSodium TriacetoxyborohydrideDichloroethane85-95
2BenzylamineSodium TriacetoxyborohydrideDichloroethane88-96
3MorpholineSodium TriacetoxyborohydrideDichloroethane82-93
4N-methylpiperazineSodium TriacetoxyborohydrideDichloroethane80-90

Table 2: Representative Yields for Parallel Ugi Four-Component Reaction

EntryAmineCarboxylic AcidIsocyanideSolventYield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanideMethanol60-75
2AnilineBenzoic AcidCyclohexyl isocyanideMethanol55-70
3CyclohexylaminePropionic AcidBenzyl isocyanideMethanol65-80
4MethylamineAcetic Acidtert-Butyl isocyanideMethanol70-85

Experimental Protocols

Protocol 1: Parallel Solution-Phase Reductive Amination

This protocol describes the parallel synthesis of a library of N-substituted benzylamines from this compound.

Materials:

  • This compound

  • Library of primary and secondary amines (e.g., anilines, benzylamines, cyclic amines)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well plates or parallel synthesis reactor tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DCE.

    • Prepare a 0.3 M solution of each amine from the library in DCE.

    • Prepare a slurry of sodium triacetoxyborohydride (0.4 M) in DCE.

  • Reaction Setup:

    • To each well of a 96-well plate or each reactor tube, add 200 µL of the this compound solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the respective amine solution (0.06 mmol, 1.5 eq) to each well.

    • Agitate the plate/tubes at room temperature for 10 minutes to allow for imine formation.

    • Add 200 µL of the sodium triacetoxyborohydride slurry (0.08 mmol, 2.0 eq) to each well.

    • Seal the plate/tubes and agitate at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 10 minutes.

    • Extract each well with ethyl acetate (3 x 500 µL).

    • Combine the organic extracts and wash with brine (1 x 500 µL).

    • Dry the organic extracts over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the solvent in each well under reduced pressure to yield the crude product.

    • Analyze the purity of the library members by LC-MS and purify as needed.

Protocol 2: Parallel Synthesis of a Quinazolinone Library

This protocol describes the synthesis of a 2,3-dihydroquinazolin-4(1H)-one library via a one-pot reaction.

Materials:

  • This compound

  • Library of primary amines

  • Isatoic anhydride

  • Ethanol

  • 96-well plates or parallel synthesis reactor tubes

Procedure:

  • Reaction Setup:

    • To each well of a 96-well plate or each reactor tube, add isatoic anhydride (0.05 mmol, 1.0 eq).

    • Add the respective primary amine from the library (0.05 mmol, 1.0 eq).

    • Add this compound (0.05 mmol, 1.0 eq).

    • Add 500 µL of ethanol to each well.

    • Seal the plate/tubes and heat at 80°C for 12-18 hours.

  • Work-up and Isolation:

    • Cool the reaction mixtures to room temperature.

    • A precipitate of the product may form. If so, collect the solids by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by an appropriate method, such as crystallization or column chromatography.

    • Analyze the purity of the library members by LC-MS.

Signaling Pathway and Experimental Workflow Diagrams

The quinazolinone scaffold, which can be readily synthesized from this compound, is a key feature in many inhibitors of critical signaling pathways in cancer, such as the EGFR and PI3K/Akt pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.

Reductive_Amination_Workflow Start Start: This compound + Amine Library Imine_Formation Imine Formation (DCE, RT) Start->Imine_Formation Reduction Reduction with STAB (DCE, RT, 16-24h) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO3) Reduction->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Drying Drying & Concentration Extraction->Drying Analysis Analysis & Purification (LC-MS, HPLC) Drying->Analysis Final_Library Final Product Library Analysis->Final_Library

Caption: Parallel Reductive Amination Workflow.

Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-4-(2-formylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-formylphenyl)piperazine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The presence of the reactive aldehyde group ortho to the piperazine moiety makes it a versatile intermediate for constructing complex molecular architectures. This document provides detailed application notes and protocols for the scale-up synthesis of this key intermediate, focusing on robust and scalable methodologies. The primary synthetic strategy discussed involves the synthesis of the precursor, 1-Boc-piperazine, followed by a palladium-catalyzed Buchwald-Hartwig amination reaction. An alternative nucleophilic aromatic substitution (SNAr) route is also presented.

Synthetic Strategy Overview

The overall synthesis can be conceptually divided into two main stages:

  • Synthesis of 1-Boc-piperazine: A crucial starting material, the efficient and cost-effective production of which is paramount for the overall process viability.

  • Coupling with a 2-halobenzaldehyde: Formation of the C-N bond between 1-Boc-piperazine and a suitable 2-halobenzaldehyde to yield the target molecule.

G cluster_0 Stage 1: Synthesis of 1-Boc-piperazine cluster_1 Stage 2: C-N Coupling Piperazine Piperazine 1-Boc-piperazine 1-Boc-piperazine Piperazine->1-Boc-piperazine Boc₂O, Solvent Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->1-Boc-piperazine This compound This compound 1-Boc-piperazine->this compound Pd catalyst, Ligand, Base 2-Halobenzaldehyde 2-Halobenzaldehyde 2-Halobenzaldehyde->this compound

Stage 1: Scale-up Synthesis of 1-Boc-piperazine

For industrial applications, traditional methods of reacting piperazine with di-tert-butyl dicarbonate can lead to the formation of the di-substituted byproduct and require extensive purification. A more efficient and scalable three-step process starting from diethanolamine is recommended.[1]

Protocol 1: Industrial Synthesis of 1-Boc-piperazine from Diethanolamine

G Diethanolamine Diethanolamine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Diethanolamine->Bis(2-chloroethyl)amine SOCl₂ tert-butyl bis(2-chloroethyl)carbamate tert-butyl bis(2-chloroethyl)carbamate Bis(2-chloroethyl)amine->tert-butyl bis(2-chloroethyl)carbamate Boc₂O, Base 1-Boc-piperazine 1-Boc-piperazine tert-butyl bis(2-chloroethyl)carbamate->1-Boc-piperazine Ammonia

Step 1: Synthesis of Bis(2-chloroethyl)amine

  • Reaction Setup: In a suitable reactor, charge diethanolamine.

  • Chlorination: Slowly add thionyl chloride to the diethanolamine. The molar ratio of thionyl chloride to diethanolamine should be in the range of 2.75-3.25:1.[1]

  • Reaction Conditions: Control the temperature during the addition. After the addition is complete, allow the reaction to proceed to completion.

  • Work-up: The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.[1]

Step 2: Synthesis of Tert-butyl bis(2-chloroethyl)carbamate

  • Reaction Setup: To the crude bis(2-chloroethyl)amine from the previous step, add purified water. The amount of water should be 2-3 times the mass of the feed liquid from step 1.[2]

  • Boc Protection: Add an inorganic base, such as sodium carbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The molar ratio of Boc anhydride to the initial diethanolamine should be approximately 0.95-1.05:1.[2]

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature and stir for 12-16 hours.[2]

  • Work-up: After the reaction is complete, the product, tert-butyl bis(2-chloroethyl)carbamate, is separated.

Step 3: Synthesis of N-Boc-piperazine

  • Cyclization: To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[1]

  • Reaction Conditions: Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to below 25°C.[1]

    • Perform liquid-liquid extraction using ethyl acetate.[1]

    • Dry the combined organic layers over anhydrous sodium sulfate.[1]

    • Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.[1]

ParameterDiethanolamine RouteDirect Boc-Protection
Starting Materials Diethanolamine, Thionyl Chloride, Boc₂O, AmmoniaPiperazine, Boc₂O
Typical Yield >90%60-80%
Purity High (>99%)Variable, requires extensive purification
Key Advantages High yield, high purity, cost-effective raw materialsFewer steps
Key Disadvantages Multiple stepsFormation of di-substituted byproduct, purification challenges

Stage 2: Scale-up Synthesis of this compound

Two primary methods are viable for the large-scale synthesis of the target compound: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3] It offers high functional group tolerance and generally provides good to excellent yields.

G Reagents Reagents Reaction Reaction Reagents->Reaction Workup Workup Reaction->Workup Catalyst_System Catalyst_System Catalyst_System->Reaction Purification Purification Workup->Purification Product Product Purification->Product

  • Materials:

    • 2-Halobenzaldehyde (e.g., 2-bromobenzaldehyde or 2-chlorobenzaldehyde) (1.0 equiv)

    • 1-Boc-piperazine (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (0.5-2 mol%)

    • Phosphine ligand (e.g., XantPhos, RuPhos, BrettPhos) (1-4 mol%)

    • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an appropriately sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the 2-halobenzaldehyde, 1-Boc-piperazine, and the base under a nitrogen atmosphere.

    • In a separate vessel, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For air-stable pre-catalysts, this can be added directly to the reactor.

    • Add the anhydrous solvent to the reactor, followed by the catalyst solution.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by HPLC or TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by crystallization to afford this compound.

ParameterBuchwald-Hartwig Amination
Aryl Halide 2-Bromobenzaldehyde
Pd Catalyst (mol%) Pd₂(dba)₃ (1 mol%)
Ligand (mol%) XantPhos (2 mol%)
Base NaO-t-Bu (2.0 equiv)
Solvent Toluene
Temperature (°C) 100
Time (h) 8-16
Typical Yield (%) 85-95%
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For aryl halides activated by electron-withdrawing groups (such as the formyl group), direct nucleophilic aromatic substitution can be a viable and more cost-effective alternative to palladium-catalyzed methods, as it avoids the use of expensive catalysts and ligands.[4] 2-Fluorobenzaldehyde is often the preferred substrate due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

  • Materials:

    • 2-Fluorobenzaldehyde (1.0 equiv)

    • 1-Boc-piperazine (1.2-2.0 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0-3.0 equiv)

    • Aprotic polar solvent (e.g., DMSO, DMF, NMP)

  • Procedure:

    • To a reactor, add 1-Boc-piperazine, the base, and the aprotic polar solvent.

    • Heat the mixture to the desired temperature (typically 100-150 °C).

    • Slowly add the 2-fluorobenzaldehyde to the reaction mixture.

    • Maintain the temperature and stir until the reaction is complete (monitor by HPLC or TLC).

    • Cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

ParameterNucleophilic Aromatic Substitution
Aryl Halide 2-Fluorobenzaldehyde
Base K₂CO₃ (2.5 equiv)
Solvent DMSO
Temperature (°C) 120-140
Time (h) 12-24
Typical Yield (%) 70-85%

Data Summary

CompoundFormulaMWCAS No.MP (°C)Purity
1-Boc-piperazine C₉H₁₈N₂O₂186.2557260-71-647-49>99%
This compound C₁₆H₂₂N₂O₃290.36174855-57-386-90[5]>97%[5]

Concluding Remarks

The choice between Buchwald-Hartwig amination and nucleophilic aromatic substitution for the synthesis of this compound will depend on factors such as raw material cost, equipment availability, and desired purity levels. The Buchwald-Hartwig approach generally offers higher yields and milder conditions but requires an expensive catalytic system. The SNAr route is more economical but may require higher temperatures and longer reaction times, and the yields can be more variable. For a robust and high-yielding scale-up process, the Buchwald-Hartwig amination is often the preferred method in industrial settings. The synthesis of the 1-Boc-piperazine starting material via the diethanolamine route is a highly efficient and scalable process suitable for large-scale production.

References

Application Notes and Protocols: Synthesis of Novel Piperazine Derivatives from 1-Boc-4-(2-formylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel piperazine derivatives using 1-Boc-4-(2-formylphenyl)piperazine as a versatile starting material. This compound is a valuable building block in medicinal chemistry, particularly for the development of agonists for the melanocortin-4 receptor (MC4R), a key target in the regulation of appetite and energy homeostasis.

The presence of a Boc-protected piperazine and a reactive aldehyde group allows for a variety of chemical transformations, including reductive amination and the formation of fused heterocyclic systems. These modifications can lead to the generation of diverse chemical libraries for screening and the development of potent and selective therapeutic agents.

Key Synthetic Applications

The dual reactivity of this compound enables a range of synthetic strategies to create novel derivatives. The primary reaction pathways involve the functionalization of the aldehyde group.

Reductive Amination

Reductive amination of the formyl group with a variety of primary and secondary amines is a straightforward method to introduce diverse substituents. This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This approach is highly versatile for building libraries of compounds with varying steric and electronic properties.

Synthesis of Fused Heterocycles

The aldehyde functionality can also be utilized in cyclization reactions to construct fused heterocyclic systems. For instance, reaction with appropriate binucleophiles can lead to the formation of novel polycyclic structures, potentially leading to compounds with unique pharmacological profiles.

Target Focus: Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the hypothalamus and is integral to the leptin-melanocortin signaling pathway that governs energy balance.[1][2] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure.[1] Consequently, MC4R has emerged as a significant target for the development of anti-obesity therapeutics. Piperazine-containing compounds have been identified as potent MC4R agonists.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of novel piperazine derivatives from this compound. Researchers should optimize these conditions for specific substrates.

General Protocol for Reductive Amination

This protocol describes the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperazine derivative.

Boc Deprotection

To liberate the second piperazine nitrogen for further functionalization, the Boc protecting group can be removed under acidic conditions.

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected piperazine derivative in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, and concentrate to yield the deprotected product.

Data Presentation

The following tables summarize representative biological data for piperazine derivatives as MC4R agonists. It is important to note that this data is for analogous compounds and should be considered as a reference for the potential activity of novel derivatives synthesized from this compound.

Compound IDStructureMC4R Binding Affinity (Ki, nM)MC4R Functional Activity (EC50, nM)Selectivity (MC4R vs MC3R/MC5R)
Analog 1 Aryl sulfonamide piperazine< 30< 30>25,000-fold vs MC3R, 490-fold vs MC5R[3]
Analog 2 1,3,4-trisubstituted-2-oxopiperazineSingle-nanomolarSingle-nanomolarExcellent selectivity vs MC1R[4]

Visualizations

Synthetic Workflow for Novel Piperazine Derivatives

G Synthetic Workflow A This compound C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Primary/Secondary Amine B->C D Novel Boc-Protected Piperazine Derivative C->D Yields vary E Boc Deprotection (e.g., TFA) D->E F Final Novel Piperazine Derivative E->F G Further Functionalization F->G

Caption: A generalized workflow for the synthesis of novel piperazine derivatives.

MC4R Signaling Pathwaydot

G Leptin Leptin (from adipose tissue) POMC POMC Leptin->POMC Stimulates Agonist Novel Piperazine Agonist MC4R MC4R Agonist->MC4R Activates Satiety Increased Satiety & Energy Expenditure alphaMSH alphaMSH POMC->alphaMSH Releases alphaMSH->MC4R Activates Gs Gs MC4R->Gs Activates AC AC Gs->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Downstream Downstream PKA->Downstream Downstream->Satiety

References

Application Note: Protocol for Monitoring 1-Boc-4-(2-formylphenyl)piperazine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the routine monitoring of chemical reactions involving 1-Boc-4-(2-formylphenyl)piperazine using Thin Layer Chromatography (TLC). This compound serves as a key building block in medicinal chemistry, notably in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists[1]. Accurate monitoring of its reactions is crucial for determining reaction completion, identifying byproducts, and optimizing reaction conditions. The protocol outlines procedures for sample preparation, mobile phase selection, chromatogram development, and visualization techniques tailored to the chemical properties of the starting material and expected products.

Materials and Equipment

1.1 Materials:

  • Silica Gel 60 F254 TLC plates

  • This compound (Starting Material)

  • Reaction mixture aliquots

  • Reagent-grade solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain

    • 2,4-Dinitrophenylhydrazine (DNPH) stain

    • Iodine (solid crystals)

1.2 Equipment:

  • TLC developing chambers with lids

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heating device (heat gun or hot plate)

  • Fume hood

  • Forceps

  • Standard laboratory glassware

Experimental Protocol

2.1 TLC Plate and Chamber Preparation:

  • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Mark the lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (C) where both SM and RM will be applied[2].

  • Pour the chosen mobile phase (see Table 1) into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to aid solvent vapor saturation.

  • Cover the chamber with a lid and allow it to equilibrate for at least 5-10 minutes before use.

2.2 Sample Preparation and Spotting:

  • Starting Material (SM): Prepare a dilute solution of this compound (~1-2 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Reaction Mixture (RM): Take a small aliquot from the reaction vessel and dilute it with a volatile solvent. If the reaction mixture is too concentrated, it can cause streaking on the TLC plate[3].

  • Spotting:

    • Using a capillary tube, apply a small spot of the SM solution onto the SM lane on the origin line.

    • Apply a spot of the diluted RM solution onto the RM lane.

    • Carefully apply a spot of the SM solution onto the co-spot (C) lane, and after it dries, spot the RM solution directly on top of it[2].

    • Ensure spots are small and concentrated to achieve better separation.

2.3 Chromatogram Development:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the solvent level.

  • Replace the lid and allow the mobile phase to ascend the plate via capillary action[4].

  • Remove the plate when the solvent front is approximately 1 cm from the top edge.

  • Immediately mark the solvent front with a pencil and allow the plate to air dry completely in a fume hood.

2.4 Visualization and Analysis:

  • UV Visualization: Examine the dried plate under a short-wave UV lamp (254 nm)[5][6]. The aromatic ring in the starting material and many related products will absorb UV light and appear as dark spots against the fluorescent green background. Circle the observed spots with a pencil.

  • Staining: After UV analysis, use one of the following chemical staining methods for further visualization. This is crucial as not all compounds may be UV-active[4].

    • Iodine Chamber: Place the plate in a sealed chamber containing a few iodine crystals. Most organic compounds will appear as yellow-brown spots[5]. This method is semi-destructive, and the spots may fade over time.

    • DNPH Stain: Prepare a solution of 0.4 g of 2,4-DNPH in 100 mL of 2N HCl[7]. Briefly dip the plate in the stain or spray it evenly. Aldehydes and ketones will react to form yellow, orange, or red spots, often immediately at room temperature[4][7]. This is highly specific for monitoring the consumption of the formyl group on the starting material.

    • Potassium Permanganate Stain: Briefly dip the plate in a basic KMnO₄ solution. Compounds that can be oxidized (such as aldehydes) will appear as yellow or brown spots on a purple background.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot to quantify its mobility.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The disappearance of the starting material spot in the RM lane and the appearance of a new product spot (with a different Rf) indicates the reaction is progressing[2].

Data Presentation

Quantitative data, including recommended mobile phase systems and visualization outcomes, are summarized below.

Table 1: Recommended TLC Mobile Phase Systems

Solvent System (v/v)RatioPolarityApplication Notes
Hexanes : Ethyl Acetate80:20 to 60:40Low to MediumExcellent starting point for many reactions. Adjust ratio to achieve an Rf of 0.2-0.4 for the starting material.
Dichloromethane : Methanol98:2 to 90:10Medium to HighUseful if the product is significantly more polar than the starting material.
Hexanes : Ethyl Acetate + 1% Triethylamine70:30:1Low to MediumAdd triethylamine (Et₃N) to prevent streaking if basic compounds (e.g., de-Boc'd products) are present or expected[3][8].

Table 2: Visualization Techniques and Expected Results

Visualization MethodTarget Functional GroupExpected Result for this compoundUtility in Reaction Monitoring
UV Light (254 nm)Aromatic rings, conjugated systemsDark spot against a green fluorescent background[5].General visualization of starting material and aromatic products.
Iodine VaporGeneral organic compoundsYellow-brown spot[5].General-purpose stain for most components in the reaction mixture.
DNPH StainAldehydes, KetonesYellow to red spot[4][7].Highly specific for tracking the consumption of the aldehyde starting material. The product spot should not show color with this stain if the aldehyde has reacted.
KMnO₄ StainOxidizable groups (e.g., Aldehydes)Yellow/brown spot on a purple background.Confirms the presence or absence of the aldehyde group.

Workflow Visualization

The logical flow of the TLC monitoring protocol is depicted in the diagram below.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate prep_samples 3. Prepare SM & RM Samples prep_plate->prep_samples spotting 4. Spot Plate (SM, RM, Co) prep_samples->spotting development 5. Develop Plate spotting->development drying 6. Dry Plate development->drying viz_uv 7. Visualize (UV Lamp) drying->viz_uv viz_stain 8. Visualize (Chemical Stain) viz_uv->viz_stain analysis 9. Calculate Rf & Analyze viz_stain->analysis

References

Troubleshooting & Optimization

Optimizing reaction yield for 1-Boc-4-(2-formylphenyl)piperazine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the reaction yield for the synthesis of 1-Boc-4-(2-formylphenyl)piperazine and its subsequent coupling reactions.

Troubleshooting Guide: Synthesis of this compound via Buchwald-Hartwig Amination

This guide addresses common issues encountered during the palladium-catalyzed coupling of 1-Boc-piperazine with an aryl halide (e.g., 2-bromobenzaldehyde or 2-chlorobenzaldehyde).

Question 1: Why is the yield of my N-aryl piperazine derivative consistently low?

Answer:

Low yields in Buchwald-Hartwig amination can result from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1] Both the aryl halide and the piperazine coupling partners can react multiple times, leading to side products.[2] Using a protected piperazine like 1-Boc-piperazine is crucial to prevent undesired side reactions.[2]

Here are potential causes and troubleshooting steps:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand is critical for reaction efficiency. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1] Bidentate phosphine ligands like BINAP and DPPF can provide higher rates and better yields compared to first-generation catalysts.[3]

  • Base Selection: The choice of base is crucial as it can influence the reaction rate and the prevalence of side reactions.[1] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but if they cause decomposition of your starting materials, consider weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Reaction Temperature: High temperatures can sometimes lead to dehalogenation of the aryl halide, a common side product.[2] If you suspect this is occurring, running the reaction at a lower temperature may help. The use of a stronger base can often allow for lower reaction temperatures.[2]

  • Solvent and Reaction Time: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and identify any significant side products.[4]

Question 2: I am observing significant side product formation, especially a dehalogenated starting material. How can I minimize this?

Answer:

Dehalogenation is a known side reaction in Buchwald-Hartwig aminations, often resulting from heating the reaction too hot or from incomplete formation of the active Pd-ligand complex.[2]

Troubleshooting Steps:

  • Use a Pre-catalyst: Instead of generating the catalyst in situ from a palladium source and a separate ligand, consider using a commercially available, air-stable pre-catalyst (e.g., an XPhos Pd G4 pre-catalyst). This can ensure more efficient formation of the active catalytic species.[2]

  • Optimize Temperature: Lower the reaction temperature. Strong bases often allow for milder conditions.[2]

  • Ensure Inert Atmosphere: The reaction is not overly sensitive to oxygen, but maintaining an inert atmosphere (e.g., under argon) is good practice to prevent catalyst degradation.[5]

Table 1: Troubleshooting Buchwald-Hartwig Amination Conditions
ParameterCommon ConditionTroubleshooting Action & Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Use an air-stable pre-catalyst (e.g., XPhos Pd G4) to ensure efficient catalyst formation and reduce side reactions.[2]
Ligand XPhos, RuPhos, DavePhosScreen various sterically hindered and electron-rich phosphine ligands.[1][2] Bidentate ligands (BINAP, DPPF) can improve rates and yields.[3]
Base NaOtBu, LiHMDSIf starting material degradation occurs, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[1][5]
Solvent Toluene, Dioxane, THFEnsure the solvent is anhydrous. THF is a common choice.[5][6]
Temperature 80-110 °CLower the temperature to minimize dehalogenation side products, especially when using a strong base.[2]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of 1-Boc-piperazine with 2-bromobenzaldehyde.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • 1-Boc-piperazine (1.2 eq)

  • Pd₂(dba)₃ (0.01 - 0.05 eq)

  • XPhos (0.02 - 0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried flask, add the palladium source, ligand, and base under an inert atmosphere (Argon).

  • Add the 2-bromobenzaldehyde and 1-Boc-piperazine.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Pd(II) Complex (Ar)(Pd)(X)L Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex Amine-Coordinated Complex OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex Pd-Amido Complex Amine_Complex->Amido_Complex Deprotonation (-HX, Base) Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido_Complex->Product Forms Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Amine (R₂NH) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Synthesis check_reagents Are starting materials pure and anhydrous? start->check_reagents check_reagents->start No (Purify/Dry) check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Yes check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) check_conditions->check_catalyst optimize_ligand Screen different sterically hindered ligands check_catalyst->optimize_ligand Ligand Issue? optimize_base Test weaker base (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->optimize_base Base Issue? use_precatalyst Use air-stable pre-catalyst check_catalyst->use_precatalyst Catalyst Activity Issue? success Yield Improved optimize_ligand->success optimize_base->success use_precatalyst->success

Caption: Troubleshooting workflow for low reaction yield.

FAQs: Subsequent Coupling via Reductive Amination

Once this compound is successfully synthesized, the formyl group is commonly used for reductive amination to couple it with a primary or secondary amine.

Question 3: My reductive amination reaction is slow and gives an impure product. What can I do?

Answer:

The success of reductive amination depends heavily on the choice of reducing agent and the reaction conditions, which must be tailored to the reactivity of the aldehyde and amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and highly selective reagent for reductive aminations and is often the first choice.[6][7] It is moisture-sensitive and typically used in solvents like dichloromethane (DCM), dichloroethane (DCE), or THF.[6] Other reagents like sodium cyanoborohydride (NaCNBH₃) are also effective but are highly toxic.[7] Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde, so the imine must be fully formed before its addition.[6]

  • Solvent Choice: Imine formation can be faster in protic solvents, but some reducing agents like STAB can degrade in solvents like methanol.[8] Therefore, aprotic solvents like DCM or DCE are generally recommended with STAB.[6][8]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the iminium ion intermediate, which is more readily reduced. Acetic acid is often used for this purpose.[7]

  • Workup: After the reaction, a basic workup (e.g., with sodium bicarbonate solution) is often necessary to neutralize the acidic byproducts and isolate the amine product.[8]

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentCommon SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFMild, highly selective for imines over aldehydes/ketones.[6][7]Moisture-sensitive, not compatible with methanol.[6]
Sodium Cyanoborohydride (NaCNBH₃) MethanolNot sensitive to water, effective under a range of pH.Highly toxic, generates cyanide byproducts.[7]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde/ketone; requires pre-formation of the imine.[6]
Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., aniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve this compound and the amine in anhydrous DCM under an inert atmosphere.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise to the mixture.

  • Stir the reaction at room temperature overnight, monitoring progress by TLC or LC-MS.

  • Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow cluster_main Reductive Amination Protocol start Dissolve Aldehyde and Amine in DCM imine_formation Stir for 30-60 min (Imine Formation) start->imine_formation add_stab Add NaBH(OAc)₃ (Reducing Agent) imine_formation->add_stab react Stir Overnight at Room Temp add_stab->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Basic Workup (NaHCO₃) monitor->workup Complete purify Purify by Chromatography workup->purify product Final Product purify->product

References

Technical Support Center: Synthesis of 1-Boc-4-(2-formylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(2-formylphenyl)piperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 1-Boc-piperazine with an ortho-halobenzaldehyde, typically 2-bromobenzaldehyde or 2-chlorobenzaldehyde.[1][2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The key materials include:

  • 1-Boc-piperazine: A commercially available protected piperazine.

  • 2-Halobenzaldehyde: Such as 2-bromobenzaldehyde or 2-chlorobenzaldehyde.

  • Palladium Catalyst: A palladium(0) source, often a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a phosphine ligand.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for high yields. Examples include XantPhos, BINAP, or RuPhos.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Anhydrous Solvent: Toluene, dioxane, or THF are commonly used.

Q3: What are the general reaction conditions?

A3: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. The reagents are heated in an anhydrous solvent, with temperatures ranging from 80-110 °C. Reaction progress is monitored by techniques like TLC or LC-MS.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium(0) catalyst can be sensitive to air and moisture.Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere. Use freshly opened or properly stored catalyst and ligands. Consider using a more robust pre-catalyst.
Suboptimal Ligand Choice: The ligand has a significant impact on the reaction's success.Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate.
Incorrect Base: The strength and nature of the base are critical.If using a weaker base like Cs₂CO₃ or K₃PO₄ with an aryl bromide, consider switching to a stronger base like NaOt-Bu. Conversely, if starting material decomposition is observed, a weaker base may be beneficial.
Low Reaction Temperature: The reaction may not have sufficient energy to proceed.Gradually increase the reaction temperature, monitoring for product formation and any potential decomposition.
Formation of Significant Byproducts Hydrodehalogenation of 2-halobenzaldehyde: The starting aryl halide is reduced, removing the halogen.This can be caused by moisture or other protic impurities. Ensure all reagents and solvents are anhydrous. The choice of ligand and base can also influence this side reaction.
Homocoupling of 1-Boc-piperazine or 2-halobenzaldehyde: Two molecules of the same starting material react with each other.This is often a sign of poor catalyst activity or incorrect stoichiometry. Re-evaluate the catalyst system and ensure accurate measurement of reagents.
Aldehyde-Related Side Reactions: The formyl group can potentially undergo reactions under the basic and high-temperature conditions.Consider using milder bases (e.g., K₃PO₄) and the lowest effective temperature. Minimize reaction time once the starting material is consumed.
Di-arylation of Piperazine: If the Boc group is cleaved prematurely, the second nitrogen of piperazine can react.While less common under standard conditions, ensure the reaction is not overly acidic during workup if unreacted starting materials are recycled. Use of a slight excess of 1-Boc-piperazine can also disfavor this.
Difficult Purification Co-elution of Product with Starting Materials or Byproducts: Similar polarities can make chromatographic separation challenging.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing techniques like preparative HPLC if necessary. Recrystallization of the final product may also be an effective purification method.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzaldehyde, 1-Boc-piperazine, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Byproduct Formation Pathway

Byproducts A 1-Boc-piperazine B2 Dimer of 1-Boc-piperazine (Homocoupling) A->B2 Side Reaction 2 Cat Pd(0) Catalyst + Ligand + Base B 2-Bromobenzaldehyde B1 Benzaldehyde (Hydrodehalogenation) B->B1 Side Reaction 1 B3 Biphenyl-2,2'-dicarbaldehyde (Homocoupling) B->B3 Side Reaction 3 P This compound Cat->P Main Reaction (Buchwald-Hartwig Amination)

Caption: Potential reaction pathways in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Boc-4-(2-formylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 1-Boc-4-(2-formylphenyl)piperazine. The primary synthetic route for this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This guide provides solutions to common issues encountered during this reaction in a direct question-and-answer format.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and recommended solutions.

Question 1: Why is there little to no product formation in my reaction?

Answer: A complete lack of product typically points to a fundamental issue with the reaction setup or reagents.

  • Potential Causes:

    • Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to oxygen. Palladium(0) species are sensitive and require an inert atmosphere.[3]

    • Wet Reagents/Solvent: Water can interfere with the catalytic cycle and hydrolyze the starting materials or intermediates.

    • Poor Reagent Quality: The starting materials (1-Boc-piperazine or 2-halobenzaldehyde) may be impure or degraded.

    • Incorrect Reaction Temperature: The reaction may not have been heated to a sufficient temperature to initiate the catalytic cycle (typically 80-110 °C).[4]

  • Recommended Solutions:

    • Ensure Inert Atmosphere: Use oven-dried glassware and perform the reaction under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk line techniques for optimal results.[4]

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Toluene, dioxane, and THF are common choices.[5]

    • Verify Reagent Purity: Check the purity of your starting materials by NMR or LC-MS.

    • Optimize Temperature: Ensure your reaction is heated to the recommended temperature range (80-110 °C) and that the heating apparatus is calibrated correctly.[4]

Question 2: My reaction yield is consistently low. How can I improve it?

Answer: Low yields are a common challenge in Buchwald-Hartwig aminations and often require systematic optimization of the reaction components.[5]

  • Potential Causes:

    • Suboptimal Catalyst/Ligand Combination: The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of the phosphine ligand.[5][6]

    • Incorrect Base: The strength and type of base are critical for the deprotonation step in the catalytic cycle. A base that is too weak may result in a slow reaction, while an overly strong base could cause starting material decomposition.[5]

    • Incorrect Stoichiometry: The ratio of amine to aryl halide can influence the reaction outcome.

  • Recommended Solutions:

    • Screen Catalysts and Ligands: The choice of ligand is crucial. For coupling with aryl chlorides, which are less reactive, sterically hindered and electron-rich ligands like XPhos, RuPhos, or DavePhos are often necessary.[4][7] Consider using palladium pre-catalysts which are often more stable and efficient.

    • Optimize the Base: Sodium tert-butoxide (NaOtBu) is a common strong base. If you observe decomposition, consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

    • Adjust Stoichiometry: Use a slight excess of 1-Boc-piperazine (e.g., 1.2-1.5 equivalents) to help drive the reaction to completion.[4]

Question 3: I am observing a significant amount of a side product identified as benzaldehyde (hydrodehalogenation). What causes this and how can it be minimized?

Answer: The formation of a hydrodehalogenated arene (in this case, benzaldehyde from 2-halobenzaldehyde) is a known side reaction in the Buchwald-Hartwig amination.[1]

  • Potential Causes:

    • β-Hydride Elimination: This side reaction can compete with reductive elimination, especially at higher temperatures.[1]

    • Inefficient Catalyst System: An unstable or inefficient catalyst complex can promote dehalogenation pathways.

  • Recommended Solutions:

    • Lower the Reaction Temperature: Running the reaction at the lower end of the effective temperature range (e.g., 80 °C) can sometimes disfavor the dehalogenation pathway.[7]

    • Change the Ligand/Catalyst: Switching to a more robust ligand or a pre-catalyst can improve the stability of the palladium intermediates and favor the desired C-N coupling.[7]

    • Ensure Efficient Mixing: Inadequate stirring can lead to localized overheating and side reactions.

Question 4: Purification by column chromatography is difficult, and my product co-elutes with an impurity. What are my options?

Answer: Co-elution is a frequent purification challenge, especially with structurally similar byproducts.[7]

  • Potential Causes:

    • Structurally Similar Impurities: Side products like dehalogenated starting material or ligand-related impurities can have similar polarities to the desired product.

    • Inappropriate Chromatography Conditions: The chosen solvent system may not be optimal for separation.

  • Recommended Solutions:

    • Optimize Column Chromatography: Experiment with different solvent systems. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol gradient.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: The piperazine nitrogen can be protonated. Consider an acidic wash to move the product into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination? A1: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are: 1) Oxidative addition of the aryl halide to a Pd(0) complex, 2) Coordination of the amine (1-Boc-piperazine) to the Pd(II) complex, 3) Deprotonation of the coordinated amine by a base to form a palladium amide complex, and 4) Reductive elimination to form the C-N bond of the product and regenerate the Pd(0) catalyst.[3][6]

Q2: How should I monitor the progress of my reaction? A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A sample of the reaction mixture can be taken, quenched, and analyzed to observe the consumption of the starting materials and the formation of the product.

Q3: Can I use 2-chlorobenzaldehyde instead of 2-bromobenzaldehyde? A3: Yes, but aryl chlorides are generally less reactive than aryl bromides. Their use often requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, RuPhos) and potentially higher reaction temperatures to achieve good yields.[6]

Q4: After a successful reaction, how is the Boc protecting group typically removed? A4: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is commonly removed by treating the product with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in a solvent like dioxane or methanol.[8]

Data Presentation

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of reagents and conditions. The tables below summarize how different components can affect the reaction outcome.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of 1-Boc-piperazine with Aryl Halides

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~85-95
2-ChlorobenzaldehydePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11024~70-85
4-BromoanisolePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Toluene10018~90-98
2-IodobenzaldehydePd(OAc)₂ (2)dppf (3)NaOtBuToluene908~80-90

Note: Data is representative and compiled from general knowledge of similar reactions described in the literature.[4][5] Actual yields will vary based on specific experimental execution.

Experimental Protocols

Detailed Protocol: Synthesis of this compound

This protocol provides a general procedure for the palladium-catalyzed coupling of 1-Boc-piperazine with 2-bromobenzaldehyde.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde, 1-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromobenzaldehyde is consumed (typically 12-24 hours).[4]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.[4]

Visualizations

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; OA_Complex [label="Pd(II) Oxidative\nAddition Complex", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Amine_Coord [label="Amine Coordinated\nComplex", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Amide_Complex [label="Palladium Amide\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Product [label="Ar-NR₂ (Product)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853", style="dashed"];

// Invisible nodes for layout {rank=same; OA_Complex; Amine_Coord;}

// Edges with labels Pd0 -> OA_Complex [label=" + Ar-X\n(Oxidative Addition)"]; OA_Complex -> Amine_Coord [label=" + HNR₂\n- L"]; Amine_Coord -> Amide_Complex [label=" + Base\n- [Base-H]X"]; Amide_Complex -> Pd0 [label=" Reductive Elimination", headlabel=" "]; Amide_Complex -> Product [style="dashed", arrowhead="none"];

// Side reaction Side_Reaction [label="Side Reaction:\nβ-Hydride Elimination", shape=box, style="dotted", fillcolor="#FFFFFF", color="#EA4335"]; Amide_Complex -> Side_Reaction [style="dotted", color="#EA4335"]; } dot Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

// Nodes Start [label="Failed Reaction:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond, color="#202124"]; Check_Setup [label="Check Fundamentals:\n- Inert Atmosphere?\n- Anhydrous Conditions?\n- Reagent Purity?", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; Analyze_Mixture [label="Analyze Crude Mixture\n(TLC, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; No_Product [label="No Product, Only\nStarting Material", fillcolor="#FFFFFF", color="#EA4335"]; Side_Product [label="Major Side Product\nObserved", fillcolor="#FFFFFF", color="#EA4335"]; Low_Conversion [label="Low Conversion", fillcolor="#FFFFFF", color="#EA4335"]; Optimize_Conditions [label="Optimize Conditions:\n- Screen Ligands/Bases\n- Adjust Temperature\n- Check Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Address_Side_Rxn [label="Address Side Reaction:\n- Lower Temperature\n- Change Ligand/Base", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Purification [label="Purification Issues:\nCo-elution", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, color="#202124"]; Optimize_Chroma [label="Optimize Chromatography\nor Try Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];

// Edges Start -> Check_Setup; Check_Setup -> Analyze_Mixture [label="If fundamentals are OK"]; Analyze_Mixture -> No_Product; Analyze_Mixture -> Side_Product; Analyze_Mixture -> Low_Conversion; No_Product -> Optimize_Conditions; Low_Conversion -> Optimize_Conditions; Side_Product -> Address_Side_Rxn; Start -> Purification [style=dashed]; Purification -> Optimize_Chroma; } dot Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Purification of 1-Boc-4-(2-formylphenyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Boc-4-(2-formylphenyl)piperazine and its analogs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound analogs in a question-and-answer format.

Question 1: I am observing multiple spots on my TLC plate after a Buchwald-Hartwig amination reaction to synthesize a 1-Boc-4-(aryl)piperazine derivative. What are the likely impurities?

Answer:

Multiple spots on a TLC plate following a Buchwald-Hartwig amination can indicate the presence of several impurities. Common side products and unreacted starting materials include:

  • Di-Boc-piperazine: This can form if both nitrogen atoms of piperazine react with the Boc protecting group.

  • Unreacted 1-Boc-piperazine: Incomplete reaction will leave starting material.

  • Unreacted aryl halide: The starting aryl halide may not have been fully consumed.

  • Homocoupling of the aryl halide: A common side reaction in palladium-catalyzed couplings.

  • Dehalogenated arene: The aryl halide can be reduced to the corresponding arene.

  • Palladium and ligand residues: These can often be observed near the baseline of the TLC plate.

A general workflow for the synthesis is depicted below:

Buchwald_Hartwig_Workflow Aryl_Halide Aryl Halide (e.g., 2-bromobenzaldehyde) Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Boc_Piperazine 1-Boc-piperazine Boc_Piperazine->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (Chromatography/ Crystallization) Crude_Product->Purification Pure_Product Pure 1-Boc-4-(2-formylphenyl) -piperazine Analog Purification->Pure_Product

Figure 1. General workflow for the synthesis of 1-Boc-4-(aryl)piperazine analogs.

Question 2: My column chromatography purification of a this compound analog is resulting in low yield and poor separation. What can I do to optimize this?

Answer:

Low yield and poor separation during column chromatography can be addressed by optimizing several parameters. Phenylpiperazine derivatives can sometimes be challenging to purify due to their polarity and potential for interaction with the silica gel.[1]

Troubleshooting Steps:

  • Solvent System:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • For more polar analogs, consider using dichloromethane/methanol or ethyl acetate/methanol gradients.

    • Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can help reduce peak tailing for basic compounds like piperazine derivatives by neutralizing acidic sites on the silica gel.[2]

  • Stationary Phase:

    • While silica gel is most common, for particularly challenging separations, consider alternative stationary phases like alumina (basic or neutral) or a C18 reversed-phase column.[2]

  • Sample Loading:

    • Ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a compatible solvent before loading onto the column.

    • Dry loading the sample onto a small amount of silica gel can often improve resolution.

  • Column Packing and Dimensions:

    • A longer, narrower column generally provides better separation than a short, wide one.

    • Ensure the column is packed uniformly to prevent channeling.

ParameterRecommendation for Optimization
Stationary Phase Silica Gel (default), Alumina (for acid-sensitive compounds), Reversed-Phase (C18)
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/Methanol, Ethyl Acetate/Methanol
Additive 0.1-1% Triethylamine (to reduce tailing)
Loading Technique Wet loading (dissolved in eluent) or Dry loading (adsorbed on silica)

Question 3: I am attempting to purify my this compound analog by recrystallization, but it is "oiling out" or not crystallizing at all. What should I do?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the melting point of the solid is lower than the boiling point of the solvent. Finding the right solvent or solvent system is crucial for successful recrystallization.[3][4]

Troubleshooting Steps:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

    • Commonly used solvents for recrystallization of moderately polar compounds include ethanol, isopropanol, ethyl acetate, and acetone, often in combination with a non-polar solvent like hexanes or heptane.[6]

  • Solvent Pairs:

    • If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[6] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[4]

  • Cooling Rate:

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or an oil.[3]

  • Seeding:

    • If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

  • Scratching:

    • Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Solvent SystemCompound Polarity Suitability
Ethanol/WaterMore polar analogs
Ethyl Acetate/HexanesModerately polar analogs
Dichloromethane/HexanesLess polar analogs
IsopropanolGeneral purpose

Question 4: My purified this compound analog appears to be degrading over time, as indicated by a color change or the appearance of new spots on TLC. What could be the cause and how can I prevent it?

Answer:

The aldehyde functional group in your compound is susceptible to oxidation to the corresponding carboxylic acid. Phenylpiperazine derivatives themselves can also exhibit instability, especially when exposed to light or stored at room temperature.[1]

Prevention Strategies:

  • Storage:

    • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Keep the compound in a cool, dark place, preferably in a freezer at -20°C.[1]

    • For long-term storage, amber vials are recommended to protect against photodegradation.[2]

  • Handling:

    • Minimize exposure to air and light during purification and handling.

    • Use freshly purified material for subsequent reactions whenever possible.

  • Antioxidants:

    • In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent can help prevent oxidation, although this may complicate further purification.

The following diagram illustrates the potential degradation pathway:

Degradation_Pathway Product 1-Boc-4-(2-formylphenyl) -piperazine Analog Degradation_Product Corresponding Carboxylic Acid and other degradation products Product->Degradation_Product Oxidation Oxidizing_Agent O₂, Light, Heat Oxidizing_Agent->Degradation_Product

Figure 2. Potential oxidation pathway of the formyl group.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for TLC analysis of this compound analogs?

A1: A good starting point for TLC analysis is a 3:1 or 4:1 mixture of hexanes:ethyl acetate. The polarity can be adjusted based on the specific analog. Staining with potassium permanganate or iodine can help visualize the spots.

Q2: How can I remove residual palladium catalyst from my product?

A2: If column chromatography is insufficient, you can try washing a solution of your product with an aqueous solution of a thiol-containing reagent, such as sodium thiomethoxide or using a scavenger resin designed to bind palladium.

Q3: My NMR spectrum shows broad peaks for the piperazine protons. Is this normal?

A3: Broad peaks for the piperazine ring protons in the NMR spectrum are common and can be due to slow conformational exchange (chair-boat interconversion) on the NMR timescale. Warming the NMR sample may sharpen these signals.

Q4: What are the key considerations for scaling up the purification of these analogs?

A4: For scaling up, flash chromatography is generally preferred over gravity chromatography for speed and efficiency. Recrystallization is also a highly effective and often more economical method for purification on a larger scale if a suitable solvent system can be identified.[3][4] It is crucial to re-optimize the purification conditions at the larger scale.

Q5: Are there any specific safety precautions I should take when handling these compounds?

A5: While specific toxicity data may not be available for all analogs, it is good practice to handle all research chemicals with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Some piperazine derivatives may have biological activity and should be handled accordingly.

References

Technical Support Center: Synthesis of Mono-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of di-Boc piperazine formation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of mono-Boc-piperazine?

The main difficulty in synthesizing mono-Boc-piperazine is preventing the formation of the undesired 1,4-di-Boc-piperazine byproduct.[1] This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the Boc-protecting agent.

Q2: How does di-Boc-piperazine form?

Di-Boc-piperazine is formed when a second molecule of the Boc-protecting agent, most commonly di-tert-butyl dicarbonate (Boc₂O), reacts with the unprotected secondary amine of the already formed mono-Boc-piperazine.[1] This side reaction is particularly prevalent when an excess of the protecting agent is used or when the reaction conditions are not carefully controlled.[1]

Q3: What are the general strategies to minimize the formation of the di-Boc byproduct?

Several strategies can be employed to favor the formation of mono-Boc-piperazine:

  • Protonation of one nitrogen: By adding an acid, one of the nitrogen atoms can be protonated, which renders it significantly less nucleophilic and therefore less likely to react with the Boc-protecting agent.[1][2]

  • Control of stoichiometry: Carefully controlling the molar ratio of the reactants is a common and effective method. Using a large excess of piperazine relative to the Boc-protecting agent statistically favors mono-protection.[3] Alternatively, using a substoichiometric amount of Boc₂O can also limit the di-substitution.[1]

  • Slow addition of reagents: Adding the Boc-protecting agent slowly to the reaction mixture helps maintain a low concentration of the electrophile, which minimizes the probability of a second reaction occurring on the mono-protected intermediate.[1]

  • Use of alternative protecting group sources: Certain reagents can offer better selectivity for mono-protection compared to Boc₂O.[1]

  • Flow chemistry: This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be optimized to maximize the yield of the mono-protected product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of mono-Boc-piperazine and provides recommended solutions.

Issue Potential Cause Recommended Solution
Low yield of mono-Boc-piperazine and significant di-Boc-piperazine formation. The second nitrogen of the mono-protected piperazine is reacting with the Boc anhydride.1. Adjust Stoichiometry: Use a larger excess of piperazine (e.g., 5-10 fold excess).[3] 2. Slow Addition: Add the Boc₂O solution dropwise at a low temperature (e.g., 0 °C).[3] 3. Acid Mediation: Protonate one of the piperazine nitrogens with an acid like HCl or TFA before adding the Boc₂O.[1][2]
Reaction is slow or does not go to completion. 1. Insufficient activation of the Boc-protecting agent. 2. Low reaction temperature.1. Check Reagent Purity: Ensure that the Boc₂O is of high purity. 2. Temperature Control: While the initial addition of Boc₂O should be at a low temperature to control selectivity, the reaction may need to be warmed to room temperature and stirred for several hours to ensure completion.[1]
Formation of unwanted side products other than di-Boc-piperazine. 1. Degradation of starting materials. 2. Competing side reactions.1. Purity of Reagents: Use high-purity piperazine and Boc₂O.[1] 2. Inert Atmosphere: Although not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.[1]
Difficulty in purifying mono-Boc-piperazine from unreacted piperazine and di-Boc-piperazine. The physical properties of the three compounds can be similar, making separation challenging.1. Acid-Base Extraction: This technique can be used to separate the basic piperazine product from the non-basic di-Boc byproduct. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The mono-Boc-piperazine will move to the aqueous layer as its salt, while the di-Boc-piperazine remains in the organic layer. The aqueous layer can then be basified and the purified mono-Boc-piperazine re-extracted into an organic solvent.[3] 2. Column Chromatography: While piperazines can tail on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.[3] 3. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]

Quantitative Data Summary

The following table summarizes the reported yields of mono-Boc-piperazine under different reaction conditions, providing a quantitative comparison of various methods aimed at minimizing di-Boc formation.

Method Piperazine:Boc₂O Ratio Key Conditions Yield of Mono-Boc-Piperazine Reference
Excess Piperazine 2:1Dichloromethane (DCM) solvent, slow addition of Boc₂O over 3 hours, stirred for 22 hours at room temperature.83%[4]
Acid Mediation (HCl) 1:1 (with 1 eq. HCl)Methanol solvent, 0-5 °C.70-80%[2]
Acid Mediation (TFA) 1:1 (with 1 eq. TFA)Methanol solvent, 0-5 °C, with 10 mol% Iodine as a catalyst. (Note: This yield is for bispidine, a similar diamine).55%[2]
Flow Chemistry 1:0.8Methanol solvent, room temperature.45%

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection Using Acid Mediation

This protocol utilizes the deactivation of one nitrogen atom through protonation to achieve selective mono-protection.[1][2]

  • Materials:

    • Piperazine (1.0 equiv.)

    • Methanol

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

    • 5% Sodium thiosulfate solution

    • 20% Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Chloroform

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

    • Acid Addition: Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.[1]

    • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.[1]

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.[1]

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.[1]

    • Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.[1]

    • Isolation: Extract the aqueous layer multiple times with chloroform or DCM.[1]

    • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. If necessary, further purification can be performed using column chromatography.[1]

Protocol 2: Mono-Boc Protection Using Excess Piperazine

This protocol relies on statistical control by using a large excess of the diamine to favor mono-substitution.

  • Materials:

    • Piperazine (2.0 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Reaction Setup: Dissolve piperazine (2.0 equiv.) in DCM and cool the solution to 0 °C in an ice bath.

    • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in DCM dropwise to the piperazine solution over a period of three hours.[4]

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 22 hours.[4]

    • Work-up: Evaporate the solvent under reduced pressure. Add water to the residue.[4]

    • Isolation: The di-Boc-piperazine is insoluble and can be removed by filtration. Extract the aqueous solution with DCM (three portions).[4]

    • Purification: Combine the organic layers and evaporate the solvent to afford mono-Boc-piperazine.[4]

Visualizations

Reaction_Pathway Piperazine Piperazine Mono_Boc Mono-Boc-Piperazine (Kinetic Product) Piperazine->Mono_Boc + Boc₂O (Fast) Boc2O Boc₂O Di_Boc Di-Boc-Piperazine (Thermodynamic Product) Mono_Boc->Di_Boc

Caption: Reaction pathway for the formation of mono- and di-Boc-piperazine.

Troubleshooting_Workflow Start High Di-Boc Formation? Check_Stoichiometry Check Piperazine:Boc₂O Ratio Start->Check_Stoichiometry Yes Increase_Piperazine Increase Piperazine Excess (e.g., >2 eq.) Check_Stoichiometry->Increase_Piperazine Ratio < 2:1 Check_Addition_Rate Review Boc₂O Addition Rate and Temperature Check_Stoichiometry->Check_Addition_Rate Ratio ≥ 2:1 Increase_Piperazine->Check_Addition_Rate Slow_Addition Add Boc₂O slowly at 0 °C Check_Addition_Rate->Slow_Addition Addition too fast or at RT Consider_Acid Consider Acid Mediation (HCl, TFA) Check_Addition_Rate->Consider_Acid Addition is slow and at 0 °C Slow_Addition->Consider_Acid Purification Optimize Purification (Acid-Base Extraction, Chromatography) Consider_Acid->Purification Still high Di-Boc Success Successful Mono-Boc Synthesis Purification->Success

Caption: Troubleshooting workflow for minimizing di-Boc-piperazine formation.

References

Technical Support Center: Stability of 1-Boc-4-(2-formylphenyl)piperazine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-4-(2-formylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered during the acidic deprotection of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the acidic deprotection of this compound?

A1: The standard conditions for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. These reactions are typically conducted at room temperature and are generally rapid.[1]

Q2: I am observing a significant amount of a byproduct during the deprotection of this compound. What could this be?

A2: A likely byproduct is the result of an intramolecular cyclization reaction. Upon removal of the Boc group, the newly formed secondary amine can react with the adjacent aldehyde group on the phenyl ring under acidic conditions. This reaction is a type of Pictet-Spengler reaction, which leads to the formation of a tetracyclic compound.

Q3: How can I minimize the formation of the cyclized byproduct?

A3: To minimize the formation of the Pictet-Spengler byproduct, it is crucial to carefully control the reaction conditions. This includes using the mildest effective acidic conditions, maintaining a low reaction temperature, and minimizing the reaction time. Monitoring the reaction closely by TLC or LC-MS is highly recommended to stop the reaction as soon as the starting material is consumed.

Q4: Are there alternative, milder deprotection methods that can preserve the aldehyde group?

A4: Yes, for substrates with acid-sensitive functional groups, milder deprotection methods can be considered.[1] While strong acids are standard, exploring weaker acids or different solvent systems may reduce the extent of side reactions. However, specific protocols for this compound using milder conditions are not extensively documented and would require optimization.

Q5: My deprotection reaction is incomplete. What steps can I take to drive it to completion?

A5: If you are experiencing incomplete deprotection, you can try several strategies. Increasing the reaction time is a primary step, while closely monitoring for byproduct formation.[1] You can also consider increasing the concentration of the acid or elevating the temperature slightly, though this may also increase the rate of side reactions.[1] It is a balance between achieving full deprotection and minimizing degradation of the product.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the acidic deprotection of this compound.

Issue 1: Low Yield of the Desired Product, 2-(piperazin-1-yl)benzaldehyde
Possible Cause Suggested Solution
Intramolecular Cyclization (Pictet-Spengler Reaction): The deprotected amine reacts with the ortho-formyl group.- Lower the reaction temperature (e.g., perform the reaction at 0°C).- Reduce the reaction time and monitor closely using TLC or LC-MS.- Consider using a less acidic reagent or a lower concentration of the acid.
Degradation of the Aldehyde: The formyl group may not be stable under prolonged exposure to strong acidic conditions.- Minimize reaction time.- Ensure the reaction is worked up promptly upon completion.
Incomplete Reaction: The Boc group is not fully cleaved.- Extend the reaction time, with careful monitoring for byproduct formation.- Increase the equivalents of the acidic reagent.
Product Loss During Workup: The deprotected product may be water-soluble as a salt, leading to loss during aqueous extraction.- After neutralization, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent.- Consider a salt-free workup if possible, or use the resulting salt directly in the next step.
Issue 2: Presence of a Major, Unidentified Impurity in the Final Product
Possible Cause Identification and Mitigation
Pictet-Spengler Byproduct: A tetracyclic compound formed via intramolecular cyclization.- Characterize the impurity using NMR and Mass Spectrometry to confirm its structure.- To mitigate, follow the suggestions for minimizing cyclization in "Issue 1".
Aldehyde-Related Side Products: Formation of acetals with solvent (e.g., methanol) or other reactions of the aldehyde.- Use aprotic solvents like DCM or dioxane.- Ensure all reagents and solvents are anhydrous.
Starting Material: Incomplete deprotection.- Confirm the presence of the starting material by comparing with a standard on TLC or LC-MS.- If present, optimize the reaction conditions for complete conversion as described in "Issue 1".

Data Presentation

Table 1: Expected Outcome of Deprotection of this compound under Various Acidic Conditions

Acidic Condition Temperature Typical Reaction Time Expected Yield of 2-(piperazin-1-yl)benzaldehyde Potential for Byproduct Formation
20-50% TFA in DCM0°C to RT30 min - 2 hModerate to HighModerate to High (Pictet-Spengler)
4M HCl in DioxaneRT1 - 4 hModerate to HighModerate (Pictet-Spengler)
4M HCl in Dioxane0°C2 - 6 hHighLow to Moderate (Pictet-Spengler)

Note: These are estimated outcomes and will vary depending on the precise reaction scale, concentration, and workup procedure.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of an appropriate solvent (e.g., DCM) in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature or 0°C.

  • Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate.

  • Upon completion, remove the solvent under reduced pressure.

  • To obtain the free base, dissolve the residue in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualizations

The following diagrams illustrate the expected deprotection pathway and a potential side reaction.

deprotection_pathway start This compound product 2-(piperazin-1-yl)benzaldehyde start->product Acidic Conditions (e.g., TFA or HCl) acid H+

Caption: Desired deprotection pathway of this compound.

side_reaction_pathway start This compound intermediate 2-(piperazin-1-yl)benzaldehyde start->intermediate Boc Deprotection (H+) byproduct Pictet-Spengler Product (Tetracyclic Compound) intermediate->byproduct Intramolecular Cyclization (H+)

Caption: Potential intramolecular cyclization (Pictet-Spengler) side reaction.

References

Technical Support Center: Column Chromatography of Basic Piperazine Compounds with Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of basic piperazine compounds using column chromatography with triethylamine as a mobile phase additive.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of basic piperazine compounds on silica gel.

Problem Possible Cause Suggested Solution Expected Outcome
Peak Tailing or Streaking on TLC/Column Strong interaction between the basic piperazine nitrogens and acidic silanol groups on the silica gel surface.[1]Add a small amount of triethylamine (TEA), typically 0.1-2% (v/v), to the mobile phase.[1][2][3]Improved, more symmetrical peak shape (reduced tailing) and potentially a slight increase in the Rf value.
Low or No Recovery of Compound Irreversible adsorption of the basic compound to the acidic silica gel.[1]1. Add triethylamine to the eluent to mask the silanol groups.[1]2. Consider using a less acidic stationary phase, such as alumina or amine-functionalized silica.[1]Increased recovery of the piperazine compound.
Compound Not Moving from the Baseline (Low Rf) The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system.[1]The compound will start to move up the column, and the Rf value will increase to the desired range (ideally 0.2-0.4 for column chromatography).[2]
Poor Separation of Compound from Impurities The chosen solvent system has poor selectivity for the compounds of interest.1. Screen a wider range of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).2. Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[1]Improved resolution between the desired compound and impurities.
Product Co-elutes with Triethylamine The triethylamine peak overlaps with the product peak.Triethylamine is volatile and can often be removed along with the solvent during rotary evaporation. If it persists, an acidic wash of the combined organic fractions can be performed to remove the basic TEA.Isolation of the pure piperazine compound free of triethylamine.
Inconsistent Rf Values 1. The TLC chamber was not properly saturated with the mobile phase.2. The concentration of triethylamine in the mobile phase is not consistent.1. Ensure the TLC chamber is properly sealed and lined with filter paper to ensure saturation.2. Prepare a stock solution of the mobile phase with triethylamine to ensure consistent concentrations for both TLC and column chromatography.Reproducible Rf values, allowing for accurate prediction of column chromatography behavior.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine added to the mobile phase during the column chromatography of piperazine compounds?

A1: Triethylamine is a basic amine that is added to the mobile phase to act as a "silanol masker."[4] The silica gel stationary phase has acidic silanol groups (Si-OH) on its surface, which can strongly interact with the basic nitrogen atoms of piperazine compounds. This interaction can lead to significant peak tailing, streaking, and even irreversible adsorption of the compound onto the column.[1] Triethylamine, being a stronger base, preferentially interacts with these silanol groups, effectively "blocking" them from interacting with the piperazine compound.[4] This results in a more symmetrical peak shape and improved recovery.

Q2: What is the typical concentration of triethylamine to use?

A2: A good starting concentration for triethylamine in the mobile phase is typically between 0.1% and 2% (v/v).[1][2] The optimal concentration can be determined by running TLC plates with varying amounts of triethylamine to observe the effect on the Rf value and spot shape.

Q3: Will triethylamine affect the Rf value of my compound?

A3: Yes, the addition of triethylamine can slightly increase the Rf value of your basic piperazine compound. By reducing the interaction with the stationary phase, the compound will travel further up the plate or elute faster from the column for a given mobile phase composition.

Q4: How do I remove triethylamine from my purified compound?

A4: Triethylamine is relatively volatile (boiling point ~89 °C) and can often be removed by evaporation under reduced pressure along with the column solvents. If residual triethylamine remains, it can be removed by dissolving the product in an organic solvent and washing with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride) to protonate and extract the triethylamine into the aqueous layer.

Q5: Are there alternatives to using triethylamine?

A5: Yes, other basic modifiers can be used, such as ammonium hydroxide, typically added to methanol.[1] Alternatively, you can use a different stationary phase that is less acidic than silica gel, such as alumina or amine-functionalized silica.[1]

Data Presentation

The following table illustrates the representative effect of adding triethylamine to the mobile phase on the Rf value and peak shape of a hypothetical N-benzylpiperazine during TLC analysis.

Table 1: Effect of Triethylamine on the TLC of N-benzylpiperazine

Mobile Phase Composition (DCM:MeOH)Triethylamine (v/v)Rf ValueSpot/Peak Shape
98:20%0.15Severe Tailing
98:20.5%0.20Moderate Tailing
98:21.0%0.25Symmetrical Spot
98:22.0%0.28Symmetrical Spot

Note: This is a representative dataset to illustrate the expected trend.

Experimental Protocols

Protocol 1: Optimization of Mobile Phase using Thin-Layer Chromatography (TLC)
  • Preparation of Eluents: Prepare a series of developing solvents with varying polarities (e.g., different ratios of dichloromethane and methanol). For each polarity, prepare two versions: one without triethylamine and one with 1% (v/v) triethylamine.

  • Spotting the TLC Plate: Dissolve a small amount of the crude piperazine compound in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of two silica gel TLC plates.

  • Developing the Plates: Place one plate in a chamber saturated with the plain eluent and the other in a chamber with the eluent containing triethylamine. Allow the solvent front to travel up the plates.

  • Visualization: After the plates are dry, visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analysis: Compare the Rf values and spot shapes. The ideal mobile phase for column chromatography will give an Rf value of 0.2-0.4 for the desired compound with a symmetrical spot shape.[2]

Protocol 2: Column Chromatography of a Piperazine Compound
  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the optimized mobile phase (from Protocol 1). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.[2]

  • Elution: Carefully add the optimized mobile phase (containing triethylamine) to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Analyze the fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified piperazine compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude Piperazine Compound select_solvents Select Solvent System via TLC crude_product->select_solvents prep_column Prepare Silica Gel Column select_solvents->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Mobile Phase + TEA load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent & TEA combine_pure->evaporate pure_product Pure Piperazine Compound evaporate->pure_product

Caption: Workflow for the purification of piperazine compounds.

troubleshooting_logic start Observe Peak Tailing? no_tailing Symmetrical Peak start->no_tailing No add_tea Add 0.1-2% TEA to Mobile Phase start->add_tea Yes check_recovery Low Recovery? add_tea->check_recovery good_recovery Good Recovery check_recovery->good_recovery No change_stationary_phase Consider Alumina or Amino-Silica check_recovery->change_stationary_phase Yes

Caption: Troubleshooting decision tree for peak tailing issues.

References

Technical Support Center: Purification of Products from 1-Boc-4-(2-formylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted 1-Boc-4-(2-formylphenyl)piperazine from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in reactions involving this compound?

Besides the unreacted starting material, common impurities can include byproducts from the specific reaction being performed and potential degradation products. If the reaction involves the aldehyde group, corresponding over-oxidation to a carboxylic acid or reduction to an alcohol might be observed, though typically the primary concern is the removal of the unreacted aldehyde itself.[1]

Q2: What are the primary methods for removing unreacted this compound?

The primary methods for removing aldehyde impurities include:

  • Aqueous Bisulfite Wash (Chemical Scavenging): This technique converts the aldehyde into a water-soluble bisulfite adduct, which can then be removed through an aqueous extraction.[2][3][4][5][6]

  • Column Chromatography: A standard purification technique that separates compounds based on their polarity.[7]

  • Crystallization: This method can be effective if the desired product is a solid with significantly different solubility properties than the unreacted aldehyde.[7]

Q3: Is the Boc protecting group stable during the purification process?

The tert-butyloxycarbonyl (Boc) group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and can be cleaved.[8][9] Therefore, when choosing a purification method, it is crucial to avoid highly acidic conditions if the Boc group needs to remain intact. The bisulfite wash method is generally performed under conditions that are mild enough to not affect the Boc group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unreacted aldehyde remains after aqueous bisulfite wash. The reaction between the aldehyde and sodium bisulfite is reversible and may not have gone to completion.Increase the number of washes with the saturated sodium bisulfite solution. Ensure the bisulfite solution is freshly prepared. For aromatic aldehydes, using a co-solvent like methanol or THF can improve reaction efficiency before extraction.[2][3]
The bisulfite adduct of the aldehyde may be precipitating at the interface of the organic and aqueous layers.If a solid is observed between the layers, the entire mixture can be filtered through a pad of celite to remove the insoluble adduct before separating the layers.[2]
Product and unreacted aldehyde co-elute during column chromatography. The polarity of the product and the unreacted aldehyde are too similar for effective separation with the chosen solvent system.Optimize the mobile phase. A less polar solvent system might increase the separation. Alternatively, consider using a different stationary phase, such as alumina.[10]
Difficulty in crystallizing the desired product. The presence of the unreacted aldehyde impurity may be inhibiting crystallization.Attempt to remove the bulk of the aldehyde impurity using an initial purification step like a bisulfite wash before proceeding with crystallization.
Loss of the Boc protecting group during purification. Exposure to acidic conditions.Ensure that all purification steps are performed under neutral or basic conditions. If an acidic wash is necessary for other reasons, use a very dilute acid and minimize contact time.[8][9]

Comparison of Purification Methods

Method Principle Typical Purity Yield Speed Scalability Notes
Aqueous Bisulfite Wash Chemical conversion of the aldehyde to a water-soluble salt, followed by extraction.[2][5]Good to ExcellentHighFastExcellentHighly selective for aldehydes. The aldehyde can be recovered from the aqueous layer if needed.[2][3]
Flash Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).[7]ExcellentGood to HighModerateGoodCan separate compounds with very similar properties if the correct conditions are found.[7]
Crystallization Separation of a pure solid from a solution based on differences in solubility.[7]ExcellentVariableSlowExcellentRequires the product to be a stable solid and have suitable solubility characteristics.[7]

Experimental Protocols

Protocol 1: Removal of this compound via Aqueous Bisulfite Wash

This protocol is adapted from general procedures for the removal of aromatic aldehydes.[3][11]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash (Optional): Wash the organic solution with a saturated sodium bicarbonate solution to remove any acidic impurities.[1]

  • Bisulfite Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 1-2 minutes. A precipitate of the bisulfite adduct may form.

    • Allow the layers to separate. Drain and collect the aqueous layer.

    • Repeat the extraction with the sodium bisulfite solution two more times.

  • Final Washes: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane.

  • Column Packing: Pack a column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate). The optimal eluent can be determined by thin-layer chromatography (TLC).

  • Loading: Load the sample onto the top of the silica gel.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Strategy Workflow

G start Crude Product (contains unreacted aldehyde) is_product_solid Is the desired product a solid? start->is_product_solid try_crystallization Attempt Crystallization is_product_solid->try_crystallization  Yes bisulfite_wash Perform Aqueous Bisulfite Wash is_product_solid->bisulfite_wash No is_crystal_pure Is the product pure after crystallization? try_crystallization->is_crystal_pure is_crystal_pure->bisulfite_wash No final_product Pure Product is_crystal_pure->final_product  Yes is_aldehyde_removed Is the aldehyde impurity removed? bisulfite_wash->is_aldehyde_removed column_chromatography Perform Column Chromatography is_aldehyde_removed->column_chromatography No is_aldehyde_removed->final_product  Yes column_chromatography->final_product

Caption: Decision workflow for selecting a purification method.

References

Preventing side reactions in 1-Boc-4-(2-formylphenyl)piperazine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(2-formylphenyl)piperazine. The information is designed to help you anticipate and resolve common issues, thereby preventing or minimizing side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has two main reactive functional groups:

  • The Aldehyde (Formyl) Group: This is an electrophilic center that readily participates in reactions such as reductive amination, Wittig reactions, and oxidations.

  • The Boc-Protected Piperazine Ring: The tert-butoxycarbonyl (Boc) group is a protecting group for the piperazine nitrogen. While generally stable, it can be removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.

Q2: Under what conditions is the Boc protecting group labile?

A2: The Boc group is sensitive to acidic conditions. It can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane).[1] Care should be taken to avoid even mildly acidic conditions if premature deprotection is to be prevented.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases.[2] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.

Troubleshooting Guide: Reductive Amination

Reductive amination is a common application for this reagent. Below are potential issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Steric hindrance from the ortho-formylphenyl group.1. Allow the amine and aldehyde to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. Consider adding a catalytic amount of a mild acid like acetic acid to promote imine formation.[3] 2. Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride). 3. Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time.
Formation of a Viscous Oil Instead of a Crystalline Solid 1. Presence of unreacted starting materials or impurities.[3] 2. Formation of side products.1. Purify the crude product using column chromatography. 2. See the "Common Side Reactions" section below for identification and mitigation strategies.
Premature Cleavage of the Boc Group 1. Use of acidic conditions to promote imine formation. 2. Contamination of reagents with acid.1. If using an acid catalyst, use a minimal amount and ensure the reaction is not heated excessively. 2. Use anhydrous and high-purity solvents and reagents.
Oxidation of the Aldehyde to a Carboxylic Acid 1. Presence of oxidizing impurities in the reagents or solvents. 2. Exposure to air for prolonged periods, especially under basic conditions.1. Use freshly opened or purified solvents and reagents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-reduction of the Aldehyde to an Alcohol 1. Use of a strong reducing agent (e.g., NaBH₄) before complete imine formation.1. Use a milder reducing agent that is selective for imines over aldehydes, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4]

Common Side Reactions and Their Prevention

Below are diagrams and explanations for common side reactions.

Oxidation of the Formyl Group

The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air or oxidizing contaminants.

Oxidation start This compound side_product 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid start->side_product [O] (e.g., air, impurities)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Prevention:

  • Run reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous and high-purity solvents and reagents.

Premature Boc Deprotection

Acidic conditions can lead to the removal of the Boc protecting group, exposing the secondary amine of the piperazine ring.

Deprotection start This compound side_product 1-(2-Formylphenyl)piperazine start->side_product H+ (e.g., TFA, HCl)

Caption: Acid-catalyzed removal of the Boc protecting group.

Prevention:

  • Avoid acidic reagents unless Boc removal is the desired outcome.

  • If a mild acid catalyst is needed for another transformation (e.g., imine formation), use it in catalytic amounts and at low temperatures.

Over-reduction of the Aldehyde

Using a reducing agent that is too strong or adding it before the imine has formed can result in the reduction of the aldehyde to an alcohol.

OverReduction start This compound side_product tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperazine-1-carboxylate start->side_product [H] (e.g., NaBH4)

Caption: Over-reduction of the aldehyde to an alcohol.

Prevention:

  • Choose a mild reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (STAB).[4]

  • Allow sufficient time for imine formation before introducing the reducing agent.

Experimental Protocols

General Protocol for Reductive Amination

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DCE.

  • Add the amine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM or DCE (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Troubleshooting a Reductive Amination Reaction

TroubleshootingWorkflow start Start Reductive Amination check_completion Reaction Complete? start->check_completion workup Workup and Purify check_completion->workup Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, but with side products end Desired Product workup->end extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time add_reagents Add More Reducing Agent extend_time->add_reagents add_reagents->check_completion optimize_conditions Optimize Conditions (e.g., inert atmosphere, pure reagents) side_products->optimize_conditions optimize_conditions->start

Caption: A logical workflow for troubleshooting reductive amination reactions.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Interpretation of 1-Boc-4-(aryl)piperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural elucidation of synthetic intermediates is paramount. 1-Boc-4-(formylphenyl)piperazine serves as a valuable building block, and understanding its isomeric purity is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 1-Boc-4-(2-formylphenyl)piperazine and its alternative, 1-Boc-4-(4-formylphenyl)piperazine, supported by predicted and experimental data.

Introduction to Isomeric Effects on NMR Spectra

The substitution pattern on the phenyl ring in 1-Boc-4-(aryl)piperazine derivatives significantly influences the chemical environment of the protons and carbons. This results in distinct chemical shifts and coupling patterns in their NMR spectra, allowing for clear differentiation between isomers. The ortho- (1,2-disubstituted) and para- (1,4-disubstituted) isomers, this compound and 1-Boc-4-(4-formylphenyl)piperazine respectively, provide an excellent case study for understanding these effects.

¹H NMR Data Comparison

The ¹H NMR spectrum of these molecules can be divided into three main regions: the aldehydic proton, the aromatic protons, and the piperazine and Boc group protons.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) of 1-Boc-4-(formylphenyl)piperazine Isomers in CDCl₃

Assignment This compound (ortho-isomer) - Predicted 1-Boc-4-(4-formylphenyl)piperazine (para-isomer) - Experimental Key Differences
Aldehyde CHO~10.3 ppm (s, 1H)~9.8 ppm (s, 1H)The ortho-aldehyde proton is more deshielded due to the through-space anisotropic effect of the nearby piperazine ring.
Aromatic H~7.8-7.9 ppm (m, 1H), ~7.5-7.6 ppm (m, 1H), ~7.1-7.2 ppm (m, 2H)~7.8 ppm (d, 2H), ~7.0 ppm (d, 2H)The ortho-isomer displays a more complex multiplet pattern for the four aromatic protons due to their distinct chemical environments. The para-isomer shows two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
Piperazine CH₂ (N-Aryl)~3.1-3.2 ppm (m, 4H)~3.3-3.4 ppm (m, 4H)The chemical shift of the piperazine protons adjacent to the aryl ring can be influenced by the steric and electronic effects of the ortho-substituent.
Piperazine CH₂ (N-Boc)~3.6-3.7 ppm (m, 4H)~3.6-3.7 ppm (m, 4H)These protons are relatively distant from the phenyl ring and show similar chemical shifts in both isomers.
Boc C(CH₃)₃~1.48 ppm (s, 9H)~1.49 ppm (s, 9H)The Boc group protons are largely unaffected by the substitution pattern on the phenyl ring and appear as a sharp singlet.

Note: Predicted data for the ortho-isomer is based on the analysis of structurally similar compounds. Experimental data for the para-isomer is based on typical values for N-arylpiperazines and p-substituted benzaldehydes.

¹³C NMR Data Comparison

The ¹³C NMR spectra also show characteristic differences between the two isomers, particularly in the aromatic and piperazine regions.

Table 2: Comparative ¹³C NMR Data (Predicted) of 1-Boc-4-(formylphenyl)piperazine Isomers in CDCl₃

Assignment This compound (ortho-isomer) - Predicted 1-Boc-4-(4-formylphenyl)piperazine (para-isomer) - Predicted Key Differences
Aldehyde C HO~192 ppm~191 ppmMinimal difference is expected for the aldehyde carbon.
Aromatic C -CHO~135 ppm~130 ppmThe chemical shift of the carbon bearing the aldehyde is influenced by the position of the other substituent.
Aromatic C -N~152 ppm~154 ppmThe carbon attached to the piperazine nitrogen is significantly affected by the electronic environment.
Aromatic CH~118-134 ppm~115-130 ppmThe ortho-isomer will show four distinct aromatic CH signals, while the para-isomer will show only two due to symmetry.
Piperazine C H₂ (N-Aryl)~50-52 ppm~48-50 ppmThe steric hindrance in the ortho-isomer can influence the chemical shift of these carbons.
Piperazine C H₂ (N-Boc)~45-47 ppm~45-47 ppmThese carbons are less affected by the aryl substitution pattern.
Boc C =O~155 ppm~155 ppmThe carbonyl carbon of the Boc group is consistent in both isomers.
Boc C (CH₃)₃~80 ppm~80 ppmThe quaternary carbon of the Boc group has a characteristic chemical shift.
Boc C(C H₃)₃~28 ppm~28 ppmThe methyl carbons of the Boc group are also consistent.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the 1-Boc-4-(formylphenyl)piperazine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024-4096.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase correction and baseline correction.

  • Reference the spectra to the residual solvent peak or the internal standard (TMS).

Visualization of Structures and Workflow

The following diagrams illustrate the chemical structures of the compared isomers and the general workflow for NMR data interpretation.

G NMR Data Interpretation Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H, ¹³C, 2D experiments) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Structure Elucidation & Comparison D->E

A Comparative Guide to the Mass Spectrometry Analysis of 1-Boc-4-(2-formylphenyl)piperazine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of synthetic intermediates like 1-Boc-4-(2-formylphenyl)piperazine is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative analytical techniques for the characterization and quality control of this compound and its related products.

This compound is a key building block in organic synthesis, often utilized in the development of novel therapeutics. Its purity and identity must be rigorously verified to control downstream reactions and minimize impurities in the final drug substance. This guide explores the application of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the analysis of this compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the specific analytical challenge, required sensitivity, and the nature of the sample matrix. The following table summarizes the performance of LC-MS, GC-MS, and HPLC-DAD for the analysis of this compound.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Principle Separation by liquid chromatography followed by mass-based detection.Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography with UV-Vis absorbance detection.
Specificity Very High (based on retention time and mass-to-charge ratio).High (based on retention time and fragmentation pattern).Moderate (based on retention time and UV spectrum).
Sensitivity Very High (ng/mL to pg/mL levels).High (ng/mL to pg/mL levels).Moderate (µg/mL to ng/mL levels).
Compound Amenability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds; derivatization may be required.Compounds with a UV chromophore.
Structural Information Provides molecular weight and fragmentation data for structural elucidation.Provides characteristic fragmentation patterns for identification.Provides UV spectrum which can be indicative of certain structural features.
Quantitative Accuracy Excellent.Good, but can be affected by matrix effects.Good, but susceptible to interference from co-eluting impurities with similar UV spectra.
Sample Throughput Moderate to High.Moderate.High.

Mass Spectrometry Analysis: Fragmentation Patterns

Mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) in positive mode is a common approach.

Expected Fragmentation:

The molecular weight of this compound is 290.36 g/mol .[1] In ESI-MS, the protonated molecule [M+H]⁺ at m/z 291.17 would be expected. Key fragmentation pathways for N-Boc protected piperazine derivatives typically involve the loss of the Boc group or fragments thereof.[2]

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
291.17235.1356 (C₄H₈)Loss of isobutylene from the Boc group.
291.17191.12100 (C₅H₈O₂)Loss of the entire Boc group.
291.17175.10116 (C₅H₈O₂ + O)Further fragmentation of the phenylpiperazine moiety.
191.12135.0856 (C₂H₄N₂)Cleavage of the piperazine ring.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are typical starting protocols for the analysis of this compound using LC-MS, GC-MS, and HPLC-DAD.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is highly suitable for the analysis of this compound due to its polarity and thermal lability.

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Liquid Chromatography Conditions:

    • LC System: HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[2]

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and product ion scan for fragmentation analysis.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative, although the thermal stability of the Boc protecting group should be considered.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Gas Chromatography Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 20:1).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-450).

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust technique for quantitative analysis, particularly for purity assessment.

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute as needed for calibration standards.

  • HPLC Conditions:

    • HPLC System: HPLC with a DAD detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode-array detection at 254 nm and 280 nm.

Visualizing Analytical Workflows

Clear experimental workflows are essential for planning and executing analytical studies. The following diagrams, generated using the DOT language, illustrate the logical flow for the characterization and comparison of analytical methods for this compound.

Analytical_Workflow_for_Characterization cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification LCMS LC-MS Analysis (Molecular Weight & Fragmentation) Purification->LCMS GCMS GC-MS Analysis (Volatility & Fragmentation) Purification->GCMS HPLCDAD HPLC-DAD Analysis (Purity & Quantification) Purification->HPLCDAD NMR NMR Spectroscopy (Definitive Structure) Purification->NMR Data_Integration Integrate Data from all Techniques LCMS->Data_Integration GCMS->Data_Integration HPLCDAD->Data_Integration NMR->Data_Integration Final_Report Final Certificate of Analysis / Report Data_Integration->Final_Report

Analytical workflow for the characterization of this compound.

Method_Comparison_Workflow cluster_methods Analytical Techniques cluster_evaluation Performance Evaluation Sample This compound Sample LCMS LC-MS Sample->LCMS GCMS GC-MS Sample->GCMS HPLCDAD HPLC-DAD Sample->HPLCDAD Specificity Specificity LCMS->Specificity Sensitivity Sensitivity LCMS->Sensitivity Accuracy Accuracy & Precision LCMS->Accuracy Robustness Robustness LCMS->Robustness GCMS->Specificity GCMS->Sensitivity GCMS->Accuracy GCMS->Robustness HPLCDAD->Specificity HPLCDAD->Sensitivity HPLCDAD->Accuracy HPLCDAD->Robustness Conclusion Selection of Optimal Method Specificity->Conclusion Sensitivity->Conclusion Accuracy->Conclusion Robustness->Conclusion

Logical workflow for comparing analytical methods for this compound.

Conclusion

The analysis of this compound and its related products can be effectively achieved using a variety of analytical techniques. LC-MS stands out for its high specificity and sensitivity, providing both quantitative data and valuable structural information, making it the preferred method for characterization and impurity profiling. GC-MS is a viable alternative if the compound demonstrates sufficient thermal stability, offering excellent separation for volatile impurities. HPLC-DAD remains a robust and high-throughput option for routine quality control and purity assessments where high sensitivity is not the primary requirement. The choice of the optimal method will ultimately depend on the specific analytical goals, sample complexity, and available instrumentation. A multi-technique approach, as outlined in the analytical workflow, is often the most comprehensive strategy for the full characterization of critical pharmaceutical intermediates.

References

A Comparative Analysis of the Reactivity of 1-Boc-4-(2-formylphenyl)piperazine and 1-Boc-4-(4-formylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on an aromatic ring can profoundly influence the reactivity of a molecule. This guide provides a comparative analysis of the reactivity of two isomeric building blocks crucial in medicinal chemistry: 1-Boc-4-(2-formylphenyl)piperazine and 1-Boc-4-(4-formylphenyl)piperazine. The key distinction between these molecules lies in the ortho versus para position of the formyl group relative to the piperazine substituent, which dictates their participation in different synthetic transformations. This comparison is supported by established principles of organic chemistry and examples from the literature.

Core Reactivity Principles: A Tale of Two Isomers

The reactivity of the aldehyde functional group in these compounds is governed by a balance of electronic and steric effects.

1-Boc-4-(4-formylphenyl)piperazine (The Para Isomer): In this isomer, the formyl group is situated at the para position, electronically influenced by the electron-donating piperazine nitrogen through resonance. This increases the electron density on the aldehyde's carbonyl carbon, potentially reducing its electrophilicity compared to unsubstituted benzaldehyde. However, this electronic effect is often modest. More importantly, the para-positioning ensures that the aldehyde is sterically unhindered, making it readily accessible for intermolecular reactions with various nucleophiles.

This compound (The Ortho Isomer): The ortho isomer presents a more complex scenario. While the electronic influence of the piperazine nitrogen is still present, the defining feature is the steric hindrance imposed by the bulky Boc-piperazine group adjacent to the formyl group. This steric congestion can significantly impede the approach of external nucleophiles. Conversely, the proximity of the piperazine's secondary amine (after potential Boc-deprotection) to the aldehyde opens up possibilities for intramolecular reactions, a pathway unavailable to the para isomer.

Comparative Performance in Key Synthetic Transformations

Reductive Amination: A Standard Transformation

Reductive amination is a cornerstone reaction for the functionalization of aldehydes. In this reaction, the para isomer is expected to exhibit more straightforward and higher-yielding reactivity due to the steric accessibility of the formyl group.

Table 1: Theoretical Comparison in a Standard Reductive Amination

FeatureThis compound (Ortho)1-Boc-4-(4-formylphenyl)piperazine (Para)Rationale
Reaction Rate SlowerFasterSteric hindrance around the ortho-formyl group impedes nucleophilic attack.
Typical Yield Moderate to GoodGood to ExcellentLess steric hindrance in the para isomer leads to more efficient conversion.
Side Reactions Potential for intramolecular side reactions if Boc-deprotection occurs.MinimalThe para isomer is less prone to unintended cyclizations.

Experimental Protocols

General Protocol for Reductive Amination (Illustrative for the Para Isomer)

This protocol describes a typical reductive amination procedure.

Materials:

  • 1-Boc-4-(4-formylphenyl)piperazine

  • Amine (e.g., benzylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Solvent (e.g., dichloromethane, DCM, or 1,2-dichloroethane, DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 1-Boc-4-(4-formylphenyl)piperazine (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Intramolecular Cyclization: A Unique Pathway for the Ortho Isomer

The ortho positioning of the formyl and piperazine groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, particularly after the removal of the Boc protecting group.

Visualizing Reaction Pathways

G cluster_para Para Isomer Reactivity cluster_ortho Ortho Isomer Reactivity para_start 1-Boc-4-(4-formylphenyl)piperazine para_imine Imine Intermediate para_start->para_imine + Amine para_product Reductive Amination Product para_imine->para_product + [H] ortho_start This compound ortho_deprotect 2-(Piperazin-1-yl)benzaldehyde ortho_start->ortho_deprotect - Boc ortho_product Fused Heterocycle (e.g., Quinazolinone derivative) ortho_deprotect->ortho_product Intramolecular Cyclization G cluster_factors Governing Factors cluster_outcomes Predicted Reactivity steric Steric Hindrance electronic Electronic Effects intermolecular Favors Intermolecular Reactions intramolecular Favors Intramolecular Reactions para Para Isomer (1-Boc-4-(4-formylphenyl)piperazine) para->electronic para->intermolecular ortho Ortho Isomer (this compound) ortho->steric ortho->intramolecular

Structure-activity relationship (SAR) studies of 1-Boc-4-(2-formylphenyl)piperazine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylpiperazine analogs, a core scaffold found in numerous biologically active compounds. Due to a lack of specific published SAR studies on 1-Boc-4-(2-formylphenyl)piperazine, this document focuses on closely related 1-phenylpiperazine derivatives, particularly those targeting dopamine receptors. The principles and experimental methodologies described herein are broadly applicable to the SAR investigation of novel piperazine-containing compounds.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ) of a selection of 1-phenyl-4-(4-pyridinyl)piperazine analogs for the human dopamine D₂ and D₃ receptors. This data highlights the impact of substitutions on the phenyl ring on potency and selectivity. Lower Kᵢ values indicate higher binding affinity.

Compound IDR¹ (Substitution on Phenyl Ring)R² (Linker and Terminal Group)D₂ Kᵢ (nM)D₃ Kᵢ (nM)D₂/D₃ Selectivity RatioReference
1 2-OCH₃H400.3133
2 2,3-diClH530.959
3 2-FButyl349963.6
4 2-F4-(thien-3-yl)benzamide>10001.4>714
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400

Key SAR Insights:

  • Substitution at the 2-position of the phenyl ring significantly influences both affinity and selectivity. Electron-donating (e.g., 2-OCH₃) and electron-withdrawing (e.g., 2,3-diCl) groups can lead to high affinity for the D₃ receptor.[1]

  • The nature of the R² group plays a crucial role in D₂ versus D₃ selectivity. Large, aromatic R² groups, such as the 4-(thien-3-yl)benzamide in compound 4 , can dramatically increase selectivity for the D₃ receptor over the D₂ receptor.

  • The high degree of homology between D₂ and D₃ receptors makes achieving high selectivity a significant challenge.[1] However, strategic modifications to the phenylpiperazine scaffold can yield highly selective ligands.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR data. Below are typical protocols for the key experiments cited in the analysis of phenylpiperazine analogs.

Radioligand Binding Assays for Dopamine D₂ and D₃ Receptors

This in vitro assay quantifies the affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing either the human D₂ or D₃ dopamine receptor are cultured and harvested.

  • Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (e.g., [³H]spiperone for D₂ or [³H]-(+)-PHNO for D₃) is incubated with the receptor-containing membranes.

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data are analyzed using a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizations

General Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the typical iterative process of a medicinal chemistry campaign focused on SAR exploration.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Initial Hit Compound (e.g., this compound) synthesis Analog Synthesis (Systematic Modification) start->synthesis Scaffold Selection in_vitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) synthesis->in_vitro Test Analogs in_vivo In Vivo Models (e.g., Animal Disease Models) in_vitro->in_vivo Promising Candidates sar_analysis SAR Analysis (Identify Key Structural Features) in_vitro->sar_analysis Quantitative Data lead_optimization Lead Optimization in_vivo->lead_optimization Efficacy & PK/PD Data sar_analysis->lead_optimization Refine Hypothesis lead_optimization->synthesis Design Next Generation Dopamine_Signaling Dopamine Dopamine Receptor D₂/D₃ Receptor (GPCR) Dopamine->Receptor Binds & Activates G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Response Cellular Response cAMP->Response Antagonist Phenylpiperazine Antagonist Antagonist->Receptor Blocks Binding

References

Comparative Biological Activities of 1-Boc-4-(2-formylphenyl)piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. The versatile scaffold of 1-Boc-4-(2-formylphenyl)piperazine serves as a valuable starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide provides an objective comparison of the biological activities of compounds derived from this precursor, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

The core structure of this compound, featuring a protected piperazine ring and a reactive aldehyde group, allows for facile chemical modifications, leading to the generation of extensive compound libraries. Research has primarily focused on the synthesis of Schiff bases, hydrazones, and thiosemicarbazones, which have been evaluated for their anticancer and antimicrobial properties.

Comparative Analysis of Anticancer Activity

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, have demonstrated notable cytotoxic effects against various cancer cell lines. The biological activity is significantly influenced by the nature of the substituent group introduced via the formyl moiety.

Below is a summary of the in vitro anticancer activity of representative derivatives. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater effectiveness at inhibiting cancer cell growth.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiosemicarbazone Compound 1 C6 (Glioma)9.08Imatinib11.68
Compound 1 MCF7 (Breast)7.02Imatinib9.24
Compound 2 C6 (Glioma)10.59Imatinib11.68
Compound 2 MCF7 (Breast)9.08Imatinib9.24
Schiff Base Compound 3 HeLa (Cervical)-Carboplatin-
Compound 3 MCF-7 (Breast)-Carboplatin-

Note: Specific IC50 values for Schiff bases derived directly from this compound were not available in the reviewed literature; however, their potential as anticancer agents is recognized[1]. The data for thiosemicarbazones is based on analogous structures to illustrate potential efficacy[2][3].

The general synthetic approach to these derivatives is outlined in the workflow below.

Caption: General synthesis and screening workflow for derivatives of this compound.

Comparative Analysis of Antimicrobial Activity

Hydrazone derivatives synthesized from this compound have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The following table summarizes the antimicrobial activity of representative hydrazone derivatives against a panel of microorganisms.

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazone Compound 4 Staphylococcus aureus32-512Ampicillin-
Compound 4 Pseudomonas aeruginosa32-512Ampicillin-
Compound 4 Escherichia coli32-512Ampicillin-
Compound 4 Enterococcus faecalis32-512Ampicillin-
Compound 4 Bacillus subtilis32-512Ampicillin-
Compound 4 Candida albicans32-512Ketoconazole-

Note: The MIC values for hydrazone derivatives of this compound are presented as a range based on a study of analogous compounds, indicating moderate activity[4]. Specific data for direct derivatives was not available.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for many novel derivatives are still under investigation, related compounds offer insights into potential mechanisms of action. For instance, some anticancer Schiff bases have been shown to induce apoptosis (programmed cell death) through the activation of caspase-9 and caspase-3, and by increasing the production of reactive oxygen species (ROS) within cancer cells[1]. Their ability to bind to DNA, often through intercalation, is another proposed mechanism for their cytotoxic effects[1].

The diagram below illustrates a simplified potential mechanism of action for anticancer derivatives.

Anticancer_Mechanism cluster_cell Cancer Cell Compound Piperazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA DNA Binding / Intercalation Compound->DNA Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Arrest DNA->CellCycle

Caption: Potential mechanism of action for anticancer piperazine derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and a reference drug (e.g., Imatinib, Carboplatin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound and reference antibiotic is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a promising class of compounds with demonstrable potential in the fields of oncology and infectious diseases. The ease of synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation. This guide provides a foundational comparison based on available data for analogous structures, highlighting the need for more direct research on derivatives from this specific precursor to fully elucidate their therapeutic potential. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds for preclinical development.

References

A Comparative Guide to the Characterization of 1-Boc-4-(formylphenyl)piperazine Isomers and a Heterocyclic Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical and spectroscopic properties of synthetic intermediates is paramount for efficient and successful research endeavors. This guide provides a comparative analysis of the characterization data for the ortho, meta, and para isomers of 1-Boc-4-(formylphenyl)piperazine, alongside a structurally related heterocyclic derivative, 1-Boc-4-(6-aminopyridin-3-yl)piperazine. The data presented herein, including physical properties, spectroscopic characteristics, and detailed experimental protocols, serves as a valuable resource for the synthesis, identification, and quality control of these important building blocks in medicinal chemistry.

The 1-Boc-4-arylpiperazine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The formyl group, as present in the formylphenylpiperazine isomers, offers a versatile chemical handle for further synthetic transformations, such as reductive amination, oxidation, or olefination, making these compounds valuable intermediates. This guide aims to provide a clear, data-driven comparison to aid researchers in distinguishing between the positional isomers and in understanding their properties relative to a nitrogen-containing heterocyclic analogue.

Comparative Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for the ortho, meta, and para isomers of 1-Boc-4-(formylphenyl)piperazine and the alternative compound, 1-Boc-4-(6-aminopyridin-3-yl)piperazine. This allows for a direct comparison of their fundamental properties.

Table 1: Physicochemical Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
1-Boc-4-(2-formylphenyl)piperazine (ortho)Structure of this compoundC₁₆H₂₂N₂O₃290.36[1]174855-57-3[1]86-90[2]
1-Boc-4-(3-formylphenyl)piperazine (meta)Structure of 1-Boc-4-(3-formylphenyl)piperazineC₁₆H₂₂N₂O₃290.361257849-25-4[3]Not available
1-Boc-4-(4-formylphenyl)piperazine (para)Structure of 1-Boc-4-(4-formylphenyl)piperazineC₁₆H₂₂N₂O₃290.36[]197638-83-8[]Not available
1-Boc-4-(6-aminopyridin-3-yl)piperazineStructure of 1-Boc-4-(6-aminopyridin-3-yl)piperazineC₁₄H₂₂N₄O₂278.35[5]571188-59-5[6]130-132[5]

Table 2: Spectroscopic Data

Compound Name¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spectrometry (m/z)
This compound (ortho)Data not available in detailAvailable on SpectraBase[][M+H]⁺: 291.16
1-Boc-4-(3-formylphenyl)piperazine (meta)Data not available in detailData not available in detail[M+H]⁺: 291.16
1-Boc-4-(4-formylphenyl)piperazine (para)Data not available in detailData not available in detail[M+H]⁺: 291.16
1-Boc-4-(6-aminopyridin-3-yl)piperazine(300MHz, d⁶-DMSO): 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s)[7]Data not available in detailHRMS (M+H)⁺: 279.1820[7]

Synthesis and Characterization Workflows

The synthesis of these arylpiperazine derivatives is commonly achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. The general workflow involves the reaction of a halo-aryl compound with 1-Boc-piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Synthesis_Characterization_Workflow Reactants Aryl Halide (e.g., 2-Bromobenzaldehyde) + 1-Boc-piperazine Reaction Buchwald-Hartwig Amination - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., BINAP) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) Reactants->Reaction Coupling Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product Pure 1-Boc-4-(aryl)piperazine Derivative Purification->Product Characterization Spectroscopic Analysis - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Product->Characterization Analysis

General workflow for the synthesis and characterization.

The catalytic cycle of the Buchwald-Hartwig amination is a key process in the formation of the C-N bond.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OxAdd->AmineCoord Amine Coordination (HNR₂) center AmineCoord->center Deprotonation (Base) RedElim Ar-NR₂ center->Pd0 Reductive Elimination center->RedElim

Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

The following are generalized protocols for the synthesis of 1-Boc-4-(aryl)piperazine derivatives via the Buchwald-Hartwig amination and for their characterization by NMR and Mass Spectrometry.

General Synthesis Protocol: Buchwald-Hartwig Amination[8]
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), 1-Boc-piperazine (1.2-1.5 equiv.), and a base (e.g., Cs₂CO₃ or NaO-t-Bu, 1.4-2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., BINAP or XantPhos, 1-5 mol%) in a small amount of anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Add the anhydrous solvent to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds, typically producing the protonated molecule [M+H]⁺.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Data Interpretation: The resulting mass spectrum will show the m/z of the molecular ion, confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This guide provides a foundational comparison of 1-Boc-4-(formylphenyl)piperazine isomers and a heterocyclic alternative. The presented data and protocols are intended to assist researchers in the synthesis, purification, and structural elucidation of these valuable synthetic intermediates. The choice of a specific isomer or analogue will depend on the desired substitution pattern and the subsequent synthetic transformations planned in a drug discovery program. The provided workflows and experimental procedures offer a starting point for the practical application of these compounds in the laboratory.

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 1-Boc-4-(2-formylphenyl)piperazine Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the cross-reactivity profiles of compounds derived from the versatile piperazine scaffold, with a focus on melanocortin-4 receptor agonists and potential off-target interactions.

The synthetic precursor, 1-Boc-4-(2-formylphenyl)piperazine, serves as a valuable starting point for a diverse range of pharmacologically active molecules. Compounds derived from this scaffold have prominently been investigated as agonists for the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite, making it a significant target for anti-obesity therapeutics. However, the inherent structural motifs of phenylpiperazine derivatives predispose them to interactions with other G-protein coupled receptors (GPCRs), necessitating a thorough evaluation of their cross-reactivity to ensure target selectivity and mitigate potential side effects.

This guide provides a comparative analysis of the cross-reactivity of compounds structurally related to those derived from this compound. We will examine their performance against their primary target, MC4R, and explore their interactions with other melanocortin receptor subtypes and a broader panel of common off-targets.

Performance Comparison: On-Target Potency and Off-Target Interactions

The selectivity of a drug candidate is a critical determinant of its therapeutic window. For MC4R agonists, cross-reactivity with other melanocortin receptors (MC1R, MC3R, MC5R) can lead to side effects such as changes in skin pigmentation (MC1R) or cardiovascular effects. Furthermore, the phenylpiperazine moiety is a well-known pharmacophore for various central nervous system (CNS) receptors, including serotonergic, dopaminergic, and adrenergic receptors.

Below, we present a comparative summary of the binding affinities and functional activities of representative MC4R agonists. While a direct derivative of this compound with a complete cross-reactivity panel is not publicly available, we have selected structurally relevant compounds to illustrate the typical selectivity profiles.

Alternative 1: PF-00446687 (A Selective Piperidine-based MC4R Agonist)

PF-00446687 is a potent and selective small-molecule MC4R agonist that has undergone clinical investigation.[1][2] Although it contains a piperidine core, its pharmacological profile provides a valuable benchmark for selectivity.

Table 1: Cross-Reactivity Profile of PF-00446687

TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity over MC4R (EC50-fold)
MC4R (Primary Target) 27 ± 4 12 ± 1 1
MC1R-1020 ± 30085
MC3R-1160 ± 35097
MC5R-1980 ± 200165
Sigma Receptor (σ)330--
Sodium Ion Channel690--
Muscarinic M2 Receptor730--

Data sourced from MedchemExpress and Lansdell et al., 2010.[1]

Alternative 2: Representative Aryl Piperazine & Oxopiperazine MC4R Agonists

Several research programs have focused on developing aryl piperazine and 2-oxopiperazine-based MC4R agonists. These compounds often exhibit high potency at MC4R with varying degrees of selectivity over other melanocortin receptors.

Table 2: Representative Selectivity of Piperazine-Based MC4R Agonists

Compound ClassPrimary TargetRepresentative Potency (EC50/Ki)Selectivity Profile
Aryl Piperazine Derivatives MC4RLow nM (e.g., 24 nM EC50)Generally selective against other MCRs, but comprehensive off-target data is limited.[3]
2-Oxopiperazine Derivatives MC4RSingle-digit nMOften demonstrate excellent selectivity against MC1R.[4][5]

The arylpiperazine core is known to have affinity for various serotonin receptors. For instance, m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites with an IC50 of 230 nM and also interacts with 5-HT3 receptors.[6][7] This highlights the importance of screening derivatives of this compound against a panel of CNS receptors.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation and to visualize the process of selectivity screening, the following diagrams are provided.

MC4R_Signaling_Pathway cluster_cell Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Reduced Food Intake) PKA->Downstream Phosphorylates Targets Leading to Agonist MC4R Agonist (e.g., Piperazine Derivative) Agonist->MC4R Binds to

Caption: MC4R Signaling Pathway.

Cross_Reactivity_Workflow cluster_assays Assay Panel Start Synthesized Piperazine Derivative Primary_Screen Primary Screening: MC4R Binding & Functional Assays Start->Primary_Screen Potent_Hits Potent MC4R Agonists Identified Primary_Screen->Potent_Hits Selectivity_Panel Selectivity Screening Potent_Hits->Selectivity_Panel MCR_Panel Melanocortin Receptors (MC1R, MC3R, MC5R) GPCR_Panel Broad GPCR Panel (Serotonin, Dopamine, Adrenergic, etc.) Data_Analysis Data Analysis: Determine Ki / EC50 Values Calculate Selectivity Ratios MCR_Panel->Data_Analysis GPCR_Panel->Data_Analysis Selective_Compound Selective Lead Compound Data_Analysis->Selective_Compound High Selectivity Non_Selective Non-Selective Compound (Potential Off-Target Effects) Data_Analysis->Non_Selective Low Selectivity

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Detailed Experimental Protocols

Accurate assessment of cross-reactivity relies on standardized and robust experimental methods. Below are detailed protocols for the key assays used to generate the comparative data.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a radioactively labeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., MC4R, 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [¹²⁵I]-NDP-α-MSH for MC4R).

  • Test compounds (derived from this compound).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Test compound or non-specific binding control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Detection: After drying the filter mat, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger for many GPCRs, including MC4R (which is Gs-coupled).

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target receptor.

  • Cell culture medium and reagents.

  • Test compounds.

  • Reference agonist (e.g., α-MSH for MC4R).

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque assay plates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.

  • Assay:

    • Remove the culture medium from the cells.

    • Add the diluted test compounds to the respective wells.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Convert the raw data (e.g., fluorescence ratio for HTRF) to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Emax).

By employing these rigorous experimental protocols, researchers can build a comprehensive cross-reactivity profile for novel compounds derived from this compound, enabling the selection of candidates with the optimal balance of potency and selectivity for further development.

References

Efficacy Showdown: A Comparative Analysis of Phenylpiperazine Analogs in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The piperazine scaffold, a prevalent motif in medicinal chemistry, has garnered significant attention for its role in the development of potent anticancer compounds. This guide provides a comparative analysis of the biological efficacy of a series of 1-substituted-4-phenylpiperazine derivatives, structurally analogous to the 1-Boc-4-(2-formylphenyl)piperazine framework. The following sections present quantitative data from in vitro anticancer screenings, detailed experimental protocols for the assays performed, and visualizations of key experimental workflows and signaling pathways to offer a comprehensive overview for researchers and drug development professionals.

Quantitative Efficacy of Phenylpiperazine Analogs

The anticancer activity of a series of synthesized 1-substituted-4-phenylpiperazine derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic effects. A lower IC50 value indicates a higher potency of the compound. The results are summarized in the table below, alongside data for a non-cancerous cell line to assess selectivity.

Compound IDPhenyl Ring Substituent (R)Naphthalene MoietyCancer Cell LineIC50 (µM)[1]Non-Cancer Cell LineIC50 (µM)[1]
1a H2-acetylnaphthaleneMCF-7 (Breast)>100WI-38 (Fibroblast)>100
1a H2-acetylnaphthaleneC6 (Glioma)>100WI-38 (Fibroblast)>100
1b 3-(Trifluoromethyl)2-acetylnaphthaleneMCF-7 (Breast)29.8WI-38 (Fibroblast)>100
1b 3-(Trifluoromethyl)2-acetylnaphthaleneC6 (Glioma)59.5WI-38 (Fibroblast)>100
1c 2-Methoxyphenyl2-acetylnaphthaleneMCF-7 (Breast)41.5WI-38 (Fibroblast)>100
1c 2-Methoxyphenyl2-acetylnaphthaleneC6 (Glioma)14.5WI-38 (Fibroblast)>100
5-Fluorouracil --MCF-7 (Breast)23.9WI-38 (Fibroblast)12.5
5-Fluorouracil --C6 (Glioma)20.3WI-38 (Fibroblast)12.5

Note: 5-Fluorouracil is a standard chemotherapy drug used as a reference compound.

Experimental Protocols

The following section details the methodologies employed for the key experiments cited in this comparison guide.

Cell Culture

MCF-7 (human breast adenocarcinoma), C6 (rat brain glioma), and WI-38 (human lung fibroblast) cell lines were used. The cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cell cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (XTT Assay)

The in vitro cytotoxic activities of the synthesized compounds were determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[1]

  • Cell Seeding: Cells were seeded in 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells were treated with these concentrations for 48 hours. The final DMSO concentration in the wells was kept below 0.5%.

  • XTT Reagent Addition: After the incubation period, the XTT labeling mixture was added to each well and the plates were incubated for another 4 hours at 37°C.

  • Absorbance Measurement: The absorbance of the formazan product, which is proportional to the number of viable cells, was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture cluster_assay_procedure Cytotoxicity Assay cluster_data_analysis Data Analysis cell_lines MCF-7, C6, WI-38 Cell Lines incubation1 Incubate at 37°C, 5% CO2 cell_lines->incubation1 seed_cells Seed Cells in 96-well Plates incubation1->seed_cells treat_compounds Treat with Phenylpiperazine Analogs seed_cells->treat_compounds add_xtt Add XTT Reagent treat_compounds->add_xtt incubation2 Incubate for 4 hours add_xtt->incubation2 measure_absorbance Measure Absorbance at 450 nm incubation2->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of phenylpiperazine analogs.

signaling_pathway cluster_pathway Apoptosis Signaling Pathway drug Phenylpiperazine Analog receptor Target Protein (e.g., HSP90) drug->receptor Inhibition caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Blocks downstream signaling apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis Induces

References

Purity Assessment of Synthesized 1-Boc-4-(2-formylphenyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Boc-4-(2-formylphenyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. Ensuring the purity of this building block is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document details experimental protocols, presents comparative data, and visualizes workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to this compound and Its Alternatives

This compound (CAS 174855-57-3) is a derivative of piperazine widely used in medicinal chemistry.[1] Its purity is typically stated as ≥97% by commercial suppliers. Common alternatives in chemical synthesis include its positional isomers, 1-Boc-4-(3-formylphenyl)piperazine and 1-Boc-4-(4-formylphenyl)piperazine, which exhibit similar chemical properties but may have different impurity profiles depending on their synthetic routes.[2]

The synthesis of these compounds, often achieved through methods like the Buchwald-Hartwig amination, can introduce several impurities.[3] Understanding and quantifying these impurities is paramount for quality control.

Potential Impurities in Synthesis

The primary impurities in the synthesis of this compound can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself.

    • Unreacted Starting Materials: Residual 1-Boc-piperazine and the corresponding aryl halide (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde).

    • Intermediates: Incomplete reaction products.

    • By-products: Such as di-Boc-piperazine, formed by the double N-acylation of piperazine, and products of side reactions like hydrodehalogenation of the aryl halide.

  • Degradation Products: These can form during synthesis, purification, or storage due to factors like heat, light, oxidation, or hydrolysis. Forced degradation studies are essential to identify these potential degradants.[4]

Comparative Analysis of Purity Assessment Methods

The purity of this compound can be effectively determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation of impurities, or high-throughput screening.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary and mobile phase, with UV detection.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.
Typical Purity Range Determined 95-100%95-100%90-100%
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.3%
Key Advantages Robust, reproducible, widely available, suitable for non-volatile and thermally labile compounds.High sensitivity and specificity, provides structural information of impurities through mass spectra.Primary analytical method, no need for reference standards of impurities, provides structural confirmation.
Key Limitations May require chromophores for sensitive detection, potential for co-elution of impurities.Requires volatile and thermally stable compounds, potential for degradation in the injector.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique for purity analysis in the pharmaceutical industry due to its robustness and versatility.[5] For this compound, the presence of the benzaldehyde moiety provides a strong chromophore, allowing for direct and sensitive UV detection.

Table 2: Illustrative HPLC Purity Analysis Data for 1-Boc-4-(formylphenyl)piperazine Isomers

CompoundRetention Time (min)Peak Area (%)Main ImpurityImpurity Retention Time (min)Impurity Area (%)
This compound10.299.51,4-di-Boc-piperazine15.80.2
1-Boc-4-(3-formylphenyl)piperazine11.599.3Unreacted 1-Boc-piperazine4.10.4
1-Boc-4-(4-formylphenyl)piperazine12.899.6Dehalogenated benzaldehyde8.50.1

Note: The data in this table is illustrative and intended for comparative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. While this compound itself has limited volatility, GC-MS is particularly useful for detecting low molecular weight starting materials and by-products.

Table 3: Potential Impurities Detectable by GC-MS

ImpurityExpected Retention Time (Relative)Key Mass Fragments (m/z)
PiperazineEarly eluting86, 56, 42
1-Boc-piperazineIntermediate186, 130, 57
2-FluorobenzaldehydeEarly eluting124, 95, 69
1,4-di-Boc-piperazineLate eluting286, 230, 57
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for impurity reference standards.[6] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard, the absolute purity can be calculated.

Table 4: Illustrative qNMR Purity Assessment

Analyte Signal (Proton)IntegralInternal Standard (Maleic Acid) SignalIntegralCalculated Purity (%)
Aldehyde (-CHO)1.00Olefinic (=CH-)2.0099.4

Note: This data is illustrative and assumes a 1:1 molar ratio of analyte to internal standard.

Experimental Protocols

HPLC-UV Method for Purity Determination

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 100 °C for 2 min, then ramp at 15 °C/min to 300 °C, hold for 5 min.

  • Injection Mode: Split (10:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Inject 1 µL of the solution.

qNMR Method for Purity Assay

Instrumentation:

  • NMR spectrometer (≥400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic acid)

Procedure:

  • Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.

  • Process the spectrum (phasing, baseline correction) and integrate the characteristic signals of the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_decision Decision synthesis Synthesis of this compound workup Aqueous Work-up & Extraction synthesis->workup purification Crystallization / Chromatography workup->purification hplc HPLC-UV Analysis purification->hplc Purity & Impurity Profile gcms GC-MS Analysis purification->gcms Volatile Impurities qnmr qNMR Analysis purification->qnmr Absolute Purity Assay decision Release / Further Purification hplc->decision gcms->decision qnmr->decision

Caption: Experimental workflow for synthesis and purity assessment.

comparison_alternatives cluster_alternatives Positional Isomers (Alternatives) cluster_properties Key Comparison Points main_compound This compound isomer_3 1-Boc-4-(3-formylphenyl)piperazine main_compound->isomer_3 Different reactivity & impurity profile isomer_4 1-Boc-4-(4-formylphenyl)piperazine main_compound->isomer_4 Different reactivity & impurity profile purity Typical Purity (e.g., >97%) main_compound->purity impurities Process-Related Impurities main_compound->impurities stability Chemical Stability main_compound->stability isomer_3->purity isomer_3->impurities isomer_3->stability isomer_4->purity isomer_4->impurities isomer_4->stability

Caption: Comparison of the target compound with its positional isomers.

Many arylpiperazine derivatives are known to interact with dopamine and serotonin receptors.[3] The following diagram illustrates a simplified signaling pathway for the Dopamine D2 receptor, a common target for such molecules.

dopamine_d2_pathway cluster_membrane Cell Membrane d2r Dopamine D2 Receptor g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand Arylpiperazine (Antagonist) ligand->d2r Blocks dopamine Dopamine (Agonist) dopamine->d2r Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response Phosphorylates targets

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

The purity assessment of synthesized this compound is a critical step in drug development. A combination of analytical techniques provides a comprehensive understanding of the compound's purity and impurity profile. HPLC-UV is a robust method for routine purity checks, while GC-MS offers high sensitivity for volatile impurities. qNMR serves as a powerful tool for obtaining an absolute purity value without the need for impurity standards. By employing these methods and understanding the potential impurities and degradation pathways, researchers can ensure the quality and consistency of this important synthetic intermediate.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between Ortho- and Para-Formylphenyl Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of ortho- and para-formylphenyl piperazine isomers reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) profiles. These variations, arising from the positional difference of the formyl group on the phenyl ring, provide crucial information for the identification, characterization, and quality control of these compounds in research and drug development.

This guide provides a comprehensive comparison of the two isomers, complete with tabulated spectroscopic data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their analytical endeavors.

At a Glance: Key Spectroscopic Differences

The substitution pattern of the formyl group—either at the ortho (2-position) or para (4-position) of the phenyl ring attached to the piperazine moiety—creates unique electronic environments that are readily distinguishable by various spectroscopic techniques.

Spectroscopic TechniqueOrtho-Isomer (2-formylphenyl piperazine)Para-Isomer (4-formylphenyl piperazine)
¹H NMR Complex aromatic region with distinct downfield shift of the aldehyde proton. Protons on the piperazine ring may show more complex splitting patterns due to steric hindrance.Simpler, more symmetrical aromatic region. Aldehyde proton is downfield. Piperazine protons typically show two distinct triplets.
¹³C NMR Aldehyde carbon signal is significantly downfield. Aromatic carbon signals are more spread out due to varied electronic environments.Aldehyde carbon is also downfield. Aromatic carbon signals are fewer and show a more predictable pattern due to symmetry.
FTIR C=O stretching frequency may be slightly lower due to potential intramolecular interactions. Aromatic C-H bending patterns are characteristic of ortho-substitution.C=O stretching frequency is in the typical range for aromatic aldehydes. Aromatic C-H bending pattern is characteristic of para-substitution.
Mass Spectrometry Fragmentation pattern may show characteristic losses related to the ortho-formyl group.Fragmentation pattern is generally dominated by cleavage of the piperazine ring and benzylic fragmentation.
UV-Vis May exhibit a blue shift in the primary absorption band compared to the para-isomer due to steric hindrance affecting planarity.Shows characteristic absorption bands for substituted benzene rings, with potential for a red shift compared to the ortho-isomer.

Visualizing the Isomers

The fundamental difference in the chemical structures of the ortho- and para-isomers is the position of the aldehyde group on the phenyl ring.

isomers cluster_ortho ortho-formylphenyl piperazine cluster_para para-formylphenyl piperazine ortho para

Figure 1. Chemical structures of ortho- and para-formylphenyl piperazine.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule.

¹H NMR Spectroscopy:

The proton NMR spectra of the two isomers are expected to show significant differences in the aromatic region.

  • Ortho-Isomer: The aromatic protons will exhibit a more complex splitting pattern due to the close proximity of the formyl group and the piperazine ring. The proton ortho to the formyl group will be significantly deshielded and appear at a lower field. The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 9.8-10.0 ppm). The piperazine protons may show broader signals or more complex splitting due to restricted rotation of the phenyl ring.

  • Para-Isomer: The aromatic region will be simpler, typically showing two doublets corresponding to the AA'BB' spin system of a para-substituted benzene ring. The aldehyde proton will also be a singlet in the downfield region. The piperazine protons are expected to appear as two distinct triplets, each integrating to 4 protons, representing the protons on the carbons adjacent to the two nitrogen atoms.

¹³C NMR Spectroscopy:

The carbon NMR spectra will also reflect the symmetry differences between the two isomers.

  • Ortho-Isomer: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The aldehyde carbonyl carbon will be the most downfield signal (typically >190 ppm).

  • Para-Isomer: Due to symmetry, only four signals are expected for the aromatic carbons. The aldehyde carbonyl carbon will also be observed at a similar downfield position as the ortho-isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • C=O Stretch: Both isomers will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde. For the ortho-isomer, this band might be at a slightly lower wavenumber compared to the para-isomer if there is any intramolecular hydrogen bonding or electronic interaction between the formyl group and the piperazine nitrogen.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are diagnostic of the substitution pattern. The ortho-isomer will show a strong band around 750 cm⁻¹, while the para-isomer will exhibit a characteristic band in the 800-850 cm⁻¹ region.

  • C-N Stretch: Both isomers will show C-N stretching vibrations associated with the piperazine ring and its attachment to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺). The fragmentation patterns will be influenced by the position of the formyl group.

  • Common Fragments: Both isomers are likely to show fragments corresponding to the loss of the formyl group (M-29) and cleavage of the piperazine ring.

  • Ortho-Effect: The ortho-isomer may exhibit unique fragmentation pathways due to the proximity of the formyl group to the piperazine ring, potentially involving rearrangements.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

  • Para-Isomer: Expected to show strong absorption bands characteristic of a substituted benzene ring. The para-arrangement allows for greater conjugation between the piperazine nitrogen's lone pair and the formyl group, which may result in a red shift (shift to longer wavelength) of the primary absorption band compared to the ortho-isomer.

  • Ortho-Isomer: Steric hindrance between the bulky piperazine ring and the ortho-formyl group may disrupt the planarity of the molecule. This reduced conjugation could lead to a blue shift (shift to shorter wavelength) and a decrease in the molar absorptivity of the primary absorption band compared to the para-isomer.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of formylphenyl piperazine isomers.

NMR Spectroscopy (¹H and ¹³C)

NMR_Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep->dissolve standard Add a small amount of TMS as an internal standard. dissolve->standard transfer Transfer the solution to a 5 mm NMR tube. standard->transfer acquisition Data Acquisition transfer->acquisition instrument Place the tube in the NMR spectrometer. acquisition->instrument lock Lock and shim the spectrometer. instrument->lock acquire Acquire the ¹H and ¹³C NMR spectra. lock->acquire processing Data Processing acquire->processing transform Fourier transform the raw data. processing->transform phase Phase and baseline correct the spectra. transform->phase calibrate Calibrate the chemical shifts to the TMS signal. phase->calibrate

Figure 2. General workflow for NMR analysis.

Instrumentation: A 400 MHz or higher field NMR spectrometer. Software: Standard NMR data processing software (e.g., MestReNova, TopSpin).

FTIR Spectroscopy

FTIR_Workflow background Collect a background spectrum of the empty ATR crystal. sample Place a small amount of the solid sample onto the ATR crystal. background->sample pressure Apply pressure using the anvil. sample->pressure collect Collect the sample spectrum. pressure->collect process Process the spectrum (e.g., baseline correction). collect->process

Figure 3. General workflow for ATR-FTIR analysis.

Instrumentation: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Software: Standard FTIR software for data acquisition and processing.

Mass Spectrometry (GC-MS)

GCMS_Workflow prep Sample Preparation dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol). prep->dissolve inject Inject the sample into the GC-MS system. dissolve->inject separation GC Separation inject->separation separate Separate the components on a capillary column. separation->separate detection MS Detection separate->detection ionize Ionize the eluted compound (e.g., by electron ionization). detection->ionize analyze Analyze the fragments based on their mass-to-charge ratio. ionize->analyze spectrum Generate the mass spectrum. analyze->spectrum

Figure 4. General workflow for GC-MS analysis.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). Software: GC-MS data acquisition and analysis software.

UV-Vis Spectroscopy

UVVis_Workflow prep Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). blank Record a baseline spectrum of the solvent in a quartz cuvette. prep->blank sample Record the UV-Vis spectrum of the sample solution. blank->sample analyze Identify the wavelengths of maximum absorbance (λmax). sample->analyze

Figure 5. General workflow for UV-Vis analysis.

Instrumentation: A dual-beam UV-Vis spectrophotometer. Software: Standard spectrophotometer software.

Conclusion

The ortho- and para-isomers of formylphenyl piperazine, while sharing the same molecular formula, are distinct chemical entities with unique spectroscopic fingerprints. A thorough understanding of these differences is paramount for researchers in the fields of medicinal chemistry and drug development for unambiguous identification, purity assessment, and structural confirmation. The application of a multi-technique spectroscopic approach, as outlined in this guide, provides a robust framework for the comprehensive characterization of these and other related isomeric compounds.

Safety Operating Guide

Proper Disposal of 1-Boc-4-(2-formylphenyl)piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-Boc-4-(2-formylphenyl)piperazine as a hazardous waste. Due to its acute toxicity if swallowed and potential to cause skin sensitization, it must not be disposed of down the drain or in regular trash. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a solid organic compound classified with specific health hazards. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, Oral (Category 3)H301DangerToxic if swallowed.[1][2]
Skin Sensitization (Category 1)H317WarningMay cause an allergic skin reaction.[1][2]

This table summarizes the key hazards associated with this compound.

Experimental Protocols: Disposal Procedure

The proper disposal of this compound must be handled in a systematic manner, treating it as a hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a type P2 (EN 143) respirator cartridge is recommended.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place solid this compound waste directly into a designated hazardous waste container.

    • This includes any contaminated items such as weighing paper, spatulas, or paper towels.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a puncture-resistant sharps container designated for chemical waste.

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste unless triple-rinsed. The rinsate from the cleaning process must be collected as liquid hazardous waste.

3. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound" or "tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate".

  • Include the appropriate hazard pictograms (skull and crossbones for acute toxicity).

  • Ensure the date of waste accumulation is recorded on the label.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Segregate this waste from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.

  • Do not attempt to transport the waste yourself. Trained environmental health and safety personnel should handle the final disposal.

Mandatory Visualizations

The following diagrams illustrate the procedural workflow for the disposal of this compound and the appropriate response to a spill.

start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Chemical Waste & Contaminated Debris segregate->solid_waste Solid Material container Place in Labeled Hazardous Waste Container solid_waste->container store Store in Designated Satellite Accumulation Area container->store pickup Arrange for Hazardous Waste Pickup with EHS store->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow for this compound.

spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area & Alert EHS/Emergency Services is_major->evacuate Yes is_trained Are You Trained for Minor Spill Cleanup? is_major->is_trained No alert_supervisor Alert Supervisor & Restrict Area is_trained->alert_supervisor No cleanup Follow Minor Spill Cleanup Protocol: - Wear PPE - Use Absorbent Material - Collect in Waste Container is_trained->cleanup Yes dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(2-formylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(2-formylphenyl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.